molecular formula C8H5BrN2 B1625908 5-Bromo-1,6-naphthyridine CAS No. 68336-81-2

5-Bromo-1,6-naphthyridine

Cat. No.: B1625908
CAS No.: 68336-81-2
M. Wt: 209.04 g/mol
InChI Key: KOYAMUDOJYCKNF-UHFFFAOYSA-N
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Description

5-Bromo-1,6-naphthyridine (CAS 68336-81-2) is a solid, achiral organic compound with the molecular formula C8H5BrN2 and a molecular weight of 209.04 g/mol. It features a bromine atom at the 5-position of the 1,6-naphthyridine core, a privileged scaffold in drug discovery. This bromo-substituted derivative is a high-value synthetic intermediate primarily used in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse carbon-based and nitrogen-based substituents to create complex molecular architectures for research. The 1,6-naphthyridine scaffold is of significant interest in medicinal chemistry, as its derivatives exhibit a wide spectrum of biological activities. Research into similar naphthyridine frameworks has demonstrated potent pharmacological properties, including antiproliferative, antibacterial, antiviral, and anti-inflammatory activities, making them valuable starting points for the development of new therapeutic agents for areas like oncology, infectious diseases, and central nervous system disorders. Furthermore, this scaffold finds applications beyond medicine, serving as a ligand in analytical chemistry, a hydrogen acceptor, and a component in the development of advanced materials such as organic light-emitting diodes (OLEDs), sensors, and semiconductors. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYAMUDOJYCKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499150
Record name 5-Bromo-1,6-naphthyridine
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Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68336-81-2
Record name 5-Bromo-1,6-naphthyridine
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Record name 5-bromo-1,6-naphthyridine
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Foundational & Exploratory

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-1,6-naphthyridine

Naphthyridines, a class of diazanaphthalenes, represent a cornerstone of modern medicinal chemistry.[1][2] Comprising six possible isomers based on the placement of two nitrogen atoms within a fused pyridine ring system, these heterocycles are widely recognized as "privileged scaffolds."[1][3] This designation stems from their recurring presence in a multitude of biologically active compounds, where they act as versatile frameworks capable of engaging with various biological receptors.[3][4]

Among these isomers, the 1,6-naphthyridine core is a prominent motif in the development of targeted therapeutics, particularly kinase inhibitors.[5][6] Its rigid structure and defined hydrogen bonding capabilities make it an ideal platform for designing molecules with high target specificity and potency. This guide focuses on a key derivative, 5-Bromo-1,6-naphthyridine , a strategically important building block. The bromine atom at the C5 position is not merely a substituent; it is a versatile chemical handle that unlocks a vast landscape of synthetic transformations, enabling the systematic exploration of chemical space in drug discovery and materials science. This document serves as a technical resource for researchers, providing in-depth insights into the synthesis, reactivity, and practical application of this valuable intermediate.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis. The key physicochemical data for 5-Bromo-1,6-naphthyridine are summarized below.

PropertyValueSource(s)
CAS Number 68336-81-2[7][8]
Molecular Formula C₈H₅BrN₂[7][8][9]
Molecular Weight 209.04 g/mol [7][8][9]
Appearance Solid[7]
Purity Commercially available (e.g., >95%)[7]
H-Bond Acceptors 2[9]
H-Bond Donors 0[9]
Storage Conditions Inert atmosphere, 2-8°C[8]
Spectroscopic Characterization (Predicted)

While comprehensive experimental spectra for this specific compound are not widely published, its spectroscopic features can be reliably predicted based on the parent 1,6-naphthyridine structure and the known effects of a bromine substituent.

  • ¹H NMR: The proton NMR spectrum is expected to display signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the ring system will appear as doublets and doublets of doublets, with coupling constants characteristic of pyridine-like systems. The proton at C2, adjacent to a nitrogen and deshielded, would likely appear at the lowest field. The bromine atom will induce a downfield shift on adjacent protons compared to the unsubstituted parent compound.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals for the aromatic carbons.[10][11] The carbon atom directly bonded to the bromine (C5) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. Carbons adjacent to the nitrogen atoms (e.g., C2, C5, C7, C8a) are expected to be shifted downfield relative to other carbons.[10]

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units.[12]

Predicted Ionm/z (for ⁷⁹Br/⁸¹Br)
[M]⁺ 207.96 / 209.96
[M+H]⁺ 208.97 / 210.97
[M+Na]⁺ 230.95 / 232.95

(Data derived from predicted values)[12]

Safety and Handling

5-Bromo-1,6-naphthyridine is classified with specific hazards that necessitate careful handling in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][13]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Pathways

The construction of the 1,6-naphthyridine skeleton can be achieved through various classical and modern cyclization strategies. A plausible approach to 5-Bromo-1,6-naphthyridine involves a Friedländer-type annulation, a reliable method for forming quinoline and naphthyridine systems.[14]

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Amino-3-bromopyridine 4-Amino-3-bromopyridine Reaction_Step Friedländer Annulation (Acid-catalyzed condensation & cyclization) 4-Amino-3-bromopyridine->Reaction_Step Malonaldehyde_bis Malonaldehyde bis(dimethyl acetal) Malonaldehyde_bis->Reaction_Step Product 5-Bromo-1,6-naphthyridine Reaction_Step->Product Dehydration & Aromatization

Caption: Plausible synthetic workflow for 5-Bromo-1,6-naphthyridine.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic power of 5-Bromo-1,6-naphthyridine lies in the reactivity of its carbon-bromine bond. This site serves as an electrophilic center for a host of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorse of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds with exceptional precision and functional group tolerance.

The Suzuki-Miyaura reaction is arguably the most important method for installing new aryl or vinyl groups at the C5 position.[15][16] It involves the coupling of the aryl bromide with an organoboronic acid or ester, catalyzed by a palladium(0) species.[15] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)Ln-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R Ar-Pd(II)Ln-R Transmetal->PdII_R Boronate R-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylBromide Ar-Br (5-Bromo-1,6-naphthyridine) ArylBromide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: This protocol employs Pd(dppf)Cl₂, a robust and versatile catalyst known for its effectiveness with heteroaromatic halides.[17] The use of an aqueous base like K₂CO₃ in a solvent mixture like DME facilitates both the transmetalation step and the dissolution of reagents.

  • Reagent Preparation: To a flame-dried reaction vial, add 5-Bromo-1,6-naphthyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 equiv).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add degassed solvents, typically a mixture such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Reaction: Place the vial in a preheated oil bath and stir vigorously at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-1,6-naphthyridine derivative.

For the synthesis of aniline derivatives, which are crucial pharmacophores, the Buchwald-Hartwig amination is the premier method. This reaction couples the aryl bromide with a primary or secondary amine, using a specialized palladium catalyst system with sterically hindered phosphine ligands (e.g., XPhos, SPhos) and a strong base (e.g., NaOt-Bu, K₃PO₄). The choice of ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

Nucleophilic Aromatic Substitution (SNAr)

The 1,6-naphthyridine ring system is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This electronic property makes the ring susceptible to attack by strong nucleophiles, enabling a nucleophilic aromatic substitution (SNAr) reaction.[18] This pathway provides a complementary, metal-free strategy for functionalization.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.

Protocol: Representative SNAr with an Alkoxide

  • Rationale: This protocol uses a strong nucleophile (sodium methoxide) to displace the bromide. The polar aprotic solvent DMF helps to solvate the cation and enhance the nucleophilicity of the alkoxide.

  • Setup: In a round-bottom flask, dissolve 5-Bromo-1,6-naphthyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium methoxide (NaOMe, 1.5-2.0 equiv) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Cool the reaction in an ice bath and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

  • Workup & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to obtain 5-methoxy-1,6-naphthyridine.

Applications in Drug Discovery

The true value of 5-Bromo-1,6-naphthyridine is realized in the advanced intermediates and final active pharmaceutical ingredients (APIs) it helps to create. The 1,6-naphthyridine scaffold is a key feature in several clinically relevant molecules.

  • Kinase Inhibitors: The FDA-approved drug Ripretinib (Qinlock) , used to treat gastrointestinal stromal tumors, features a substituted 1,6-naphthyridinone core.[1][20] This highlights the clinical success of this scaffold.

  • Targeted Therapeutics: Novel substituted 1,6-naphthyridines have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 5 (CDK5) for the potential treatment of kidney diseases.[6] Additionally, derivatives have shown promise as c-Met kinase inhibitors in oncology.[5]

Conclusion

5-Bromo-1,6-naphthyridine is far more than a simple halogenated heterocycle; it is a high-value synthetic platform. Its well-defined physicochemical properties and, most importantly, the versatile reactivity of the C5-bromo position, make it an indispensable tool for medicinal chemists and materials scientists. Through robust and predictable transformations like Suzuki-Miyaura coupling and nucleophilic aromatic substitution, this building block provides efficient access to a wide array of complex molecules, accelerating the discovery and development of next-generation therapeutics and functional materials.

References

  • D. S. de Oliveira, R. O. M. A. de Souza, M. C. S. de Mattos. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3133. Available at: [Link]

  • A. A. Al-Majid, A. M. Al-Ghamdi, S. G. Mohamed, A. A. El-Sawaf. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemistry, 2019, 9042731. Available at: [Link]

  • Y. Wang, et al. (2021). Discovery and SAR study of 1H-imidazo[4,5-h][3][21]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 19(33), 7166-7180. Available at: [Link]

  • J. I. Borrell, J. Teixidó, S. A. Zaila. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6296. Available at: [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. Molecule of the Week. Available at: [Link]

  • M. Bakavoli, et al. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 6(3), 209-216. Available at: [Link]

  • A. J. Borgerding, et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 83(17), 10329-10337. Available at: [Link]

  • M. Bakavoli, et al. (2023). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as a recyclable catalyst. Chemical Review and Letters, 6(3), 209-216. Available at: [Link]

  • G. Malojcic, et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 993-999. Available at: [Link]

  • D. S. de Oliveira, R. O. M. A. de Souza, M. C. S. de Mattos. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • PubChem. 5-bromo-1,6-naphthyridine. PubChem. Available at: [Link]

  • D. S. de Oliveira, R. O. M. A. de Souza, M. C. S. de Mattos. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4930. Available at: [Link]

  • Wikipedia. Ripretinib. Wikipedia. Available at: [Link]

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  • S. Ahmad, et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

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  • A. Migliorini, et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. Available at: [Link]

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  • M. C. de Mattos, et al. (2015). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 53(12), 1050-1054. Available at: [Link]

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A Comprehensive Technical Guide to 5-Bromo-1,6-naphthyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-Bromo-1,6-naphthyridine, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a comprehensive resource for professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Naphthyridine Scaffold

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms.[2] The 1,6-naphthyridine core, in particular, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1] This versatility has led to the development of 1,6-naphthyridine derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3]

The introduction of a bromine atom at the 5-position of the 1,6-naphthyridine scaffold, to yield 5-Bromo-1,6-naphthyridine, provides a crucial handle for further chemical modification. The carbon-bromine bond serves as a versatile reactive site for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-bromo-1,6-naphthyridine .[4]

PropertyValueSource
CAS Number 68336-81-2[5]
Molecular Formula C₈H₅BrN₂[4][5]
Molecular Weight 209.04 g/mol [4]
Appearance Solid[5]
H-Bond Donor Count 0[4]
H-Bond Acceptor Count 2[4]

Synthesis of 5-Bromo-1,6-naphthyridine: A Proposed Synthetic Workflow

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of one of the pyridine rings, leading back to a suitably substituted aminopyridine precursor.

G 5-Bromo-1,6-naphthyridine 5-Bromo-1,6-naphthyridine Key Intermediate Key Intermediate 5-Bromo-1,6-naphthyridine->Key Intermediate Ring Closure Substituted 4-aminopyridine Substituted 4-aminopyridine Key Intermediate->Substituted 4-aminopyridine Functional Group Interconversion Commercially Available Starting Materials Commercially Available Starting Materials Substituted 4-aminopyridine->Commercially Available Starting Materials Bromination

Caption: Retrosynthetic analysis of 5-Bromo-1,6-naphthyridine.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of a Substituted 4-Aminopyridine Precursor

The synthesis would commence with a commercially available 4-aminopyridine derivative. A key transformation would be the selective bromination of the pyridine ring at the position that will ultimately become the 5-position of the naphthyridine core. The regioselectivity of this bromination is crucial and would likely be directed by the electronic properties of the existing substituents on the pyridine ring.

Step 2: Construction of the Second Pyridine Ring via Skraup-Type Reaction

The Skraup reaction, a classic method for quinoline and naphthyridine synthesis, involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[2] A modified Skraup reaction using the brominated 4-aminopyridine derivative from Step 1 would be a viable approach to construct the second pyridine ring, leading to the formation of the 1,6-naphthyridine scaffold.

Exemplary Protocol for a Modified Skraup Synthesis:

  • Materials: Substituted 4-aminopyridine, glycerol, arsenic pentoxide (or other suitable oxidizing agent), concentrated sulfuric acid.

  • Procedure:

    • To a stirred solution of the substituted 4-aminopyridine in concentrated sulfuric acid, cautiously add arsenic pentoxide.

    • Slowly add glycerol to the mixture, maintaining the temperature below a specified limit to control the exothermic reaction.

    • Heat the reaction mixture at a controlled temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and pour it onto ice.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide) until a precipitate forms.

    • Filter the crude product, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 5-Bromo-1,6-naphthyridine.

Trustworthiness of the Protocol: This protocol is based on well-established and widely practiced reactions in heterocyclic chemistry. The purification and analytical characterization steps (TLC, LC-MS, NMR) provide a self-validating system to ensure the identity and purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the bromine atom on the 1,6-naphthyridine core makes 5-Bromo-1,6-naphthyridine a highly valuable intermediate for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position, including aryl, heteroaryl, alkyl, alkynyl, and amino groups.

G cluster_0 Cross-Coupling Reactions 5-Bromo-1,6-naphthyridine 5-Bromo-1,6-naphthyridine Suzuki Suzuki 5-Bromo-1,6-naphthyridine->Suzuki Pd catalyst, Base R-B(OH)₂ Heck Heck 5-Bromo-1,6-naphthyridine->Heck Pd catalyst, Base Alkene Sonogashira Sonogashira 5-Bromo-1,6-naphthyridine->Sonogashira Pd/Cu catalyst, Base Alkyne Buchwald-Hartwig Buchwald-Hartwig 5-Bromo-1,6-naphthyridine->Buchwald-Hartwig Pd catalyst, Base Amine Diverse 5-substituted-1,6-naphthyridines Diverse 5-substituted-1,6-naphthyridines Suzuki->Diverse 5-substituted-1,6-naphthyridines Heck->Diverse 5-substituted-1,6-naphthyridines Sonogashira->Diverse 5-substituted-1,6-naphthyridines Buchwald-Hartwig->Diverse 5-substituted-1,6-naphthyridines

Caption: Utility of 5-Bromo-1,6-naphthyridine in cross-coupling reactions.

Potential as a Kinase Inhibitor Scaffold

Many naphthyridine derivatives have been investigated as kinase inhibitors. For instance, Ripretinib, a 1,6-naphthyridin-2(1H)-one derivative, is an FDA-approved kinase inhibitor for the treatment of gastrointestinal stromal tumors.[1] The 1,6-naphthyridine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. By utilizing 5-Bromo-1,6-naphthyridine as a starting material, medicinal chemists can systematically explore the substituent effects at the 5-position to optimize potency and selectivity against specific kinase targets.

Spectroscopic Characterization

The structural elucidation of 5-Bromo-1,6-naphthyridine would be unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would show a distinct set of signals in the aromatic region, with chemical shifts and coupling constants characteristic of the disubstituted pyridine rings.

  • ¹³C NMR: The carbon NMR spectrum would display eight signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition (C₈H₅BrN₂). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H and C=N stretching vibrations within the aromatic rings.

Conclusion

5-Bromo-1,6-naphthyridine is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its versatile reactivity, coupled with the established biological significance of the 1,6-naphthyridine scaffold, makes it a valuable tool for researchers and scientists in the field of drug discovery. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a solid foundation for its use in the laboratory.

References

  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ResearchGate. ChemInform Abstract: Sodium-Hydroxide-Mediated Synthesis of Highly Functionalized[5][6]-Naphthyridines in a One-Pot Pseudo Five-Component Reaction. [Link]

  • ChemicalRegister. 5-BROMO-1,6-NAPHTHYRIDINE (CAS No. 68336-81-2) Suppliers. [Link]

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  • National Center for Biotechnology Information. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

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An In-Depth Technical Guide to the Electrophilic Substitution of 1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] The functionalization of this core via electrophilic substitution presents a direct pathway to novel derivatives with potentially valuable biological and physical properties. However, the inherent electron-deficient nature of the bicyclic system, a consequence of the two nitrogen atoms, poses considerable challenges to classical electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive technical overview of the core principles governing the electrophilic substitution of 1,6-naphthyridine. It synthesizes theoretical predictions with field-proven insights to offer a logical framework for designing and executing synthetic strategies. This document delves into the theoretical underpinnings of reactivity and regioselectivity, offers detailed experimental protocols for key transformations, and explores the strategic use of N-oxidation to modulate reactivity.

Introduction: The 1,6-Naphthyridine Core - A Scaffold of Untapped Potential

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers, with the 1,6-isomer being a prominent scaffold in a variety of biologically active molecules.[3] Derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including applications as anticancer, antiviral, and antiasthmatic agents.[1] The ability to precisely modify the 1,6-naphthyridine core through electrophilic substitution is a critical tool for structure-activity relationship (SAR) studies and the development of new chemical entities.

This guide is structured to provide a deep understanding of the electrophilic substitution on the 1,6-naphthyridine ring system, moving from theoretical considerations to practical synthetic applications.

Theoretical Framework: Understanding the Reactivity and Regioselectivity of 1,6-Naphthyridine

The two nitrogen atoms in the 1,6-naphthyridine ring system exert a strong electron-withdrawing inductive effect, which significantly deactivates the aromatic system towards electrophilic attack. This deactivation is analogous to that observed in other diazines and is a primary hurdle in the functionalization of this heterocycle.

Electron Density Distribution and Predicted Regioselectivity

The positions on the 1,6-naphthyridine ring are not equally reactive. A qualitative analysis based on resonance structures and a more quantitative approach using computational chemistry can predict the most likely sites for electrophilic attack. The nitrogen atoms reduce the electron density across the entire ring system, but this effect is most pronounced at the positions ortho and para to the nitrogens. Consequently, electrophilic substitution is predicted to occur at the positions that are meta to the nitrogen atoms, namely C-3, C-5, and C-7 , as these positions are the least deactivated.

A frontier molecular orbital (FMO) analysis can provide further insight into the reactivity.[4][5] The Highest Occupied Molecular Orbital (HOMO) represents the region of highest electron density and is the primary site of interaction with an incoming electrophile. Computational modeling of the HOMO of 1,6-naphthyridine would be expected to show the largest orbital coefficients at the C-3, C-5, and C-7 positions, reinforcing the prediction of meta-directing effects.

dot

Caption: Predicted regioselectivity of electrophilic attack on the 1,6-naphthyridine core.

Direct Electrophilic Substitution: Navigating the Challenges

Direct electrophilic substitution on the parent 1,6-naphthyridine ring is challenging and often requires forcing conditions, which can lead to low yields and side reactions. However, with carefully chosen reagents and conditions, successful functionalization can be achieved.

Nitration

Direct nitration of 1,6-naphthyridine is anticipated to be a difficult transformation. Based on analogous reactions with other deactivated nitrogen heterocycles, a potent nitrating agent and elevated temperatures are likely necessary.

Proposed Experimental Protocol: Nitration of 1,6-Naphthyridine

This protocol is adapted from established methods for the nitration of other electron-deficient heterocycles and should be performed with extreme caution by experienced chemists.

  • Materials:

    • 1,6-Naphthyridine

    • Fuming Nitric Acid (90%)

    • Concentrated Sulfuric Acid (98%)

    • Ice

    • Saturated Sodium Bicarbonate Solution

    • Dichloromethane

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid.

    • Cool the flask in an ice bath and slowly add fuming nitric acid with stirring.

    • To this nitrating mixture, add 1,6-naphthyridine portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Proposed Nitration of 1,6-Naphthyridine

Product NameReagentsReaction ConditionsExpected Yield
3-Nitro-1,6-naphthyridine1,6-Naphthyridine, HNO₃, H₂SO₄80-100 °CLow to Moderate
Halogenation

Halogenation, particularly bromination, is a more feasible electrophilic substitution reaction for deactivated heterocycles. The introduction of a halogen atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions.

Experimental Protocol: Bromination of 1,6-Naphthyridine

This protocol is based on the bromination of similar aza-aromatic compounds.

  • Materials:

    • 1,6-Naphthyridine

    • Bromine

    • Oleum (20% SO₃)

    • Ice

    • Saturated Sodium Thiosulfate Solution

    • Saturated Sodium Bicarbonate Solution

    • Chloroform

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a sealed tube, dissolve 1,6-naphthyridine in oleum.

    • Carefully add bromine to the solution at room temperature.

    • Heat the sealed tube to 120-140 °C for several hours.

    • Monitor the reaction by TLC.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Decolorize the solution by adding a saturated sodium thiosulfate solution.

    • Extract the product with chloroform (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Bromination of 1,6-Naphthyridine

Product NameReagentsReaction ConditionsExpected Yield
3-Bromo-1,6-naphthyridine1,6-Naphthyridine, Br₂, Oleum120-140 °CModerate
Sulfonation

Direct sulfonation of 1,6-naphthyridine is expected to be the most challenging of the common electrophilic substitution reactions due to the harsh conditions required.

Proposed Experimental Protocol: Sulfonation of 1,6-Naphthyridine

This proposed protocol requires extremely harsh conditions and should only be attempted with appropriate safety precautions in a specialized laboratory setting.

  • Materials:

    • 1,6-Naphthyridine

    • Oleum (65% SO₃)

    • Mercuric Sulfate (catalyst)

    • High-temperature, high-pressure reactor (autoclave)

  • Procedure:

    • In a high-pressure reactor, carefully add oleum.

    • Add a catalytic amount of mercuric sulfate.

    • Add 1,6-naphthyridine to the mixture.

    • Seal the reactor and heat to 220-240 °C for an extended period (24-48 hours).

    • After cooling, carefully vent the reactor and pour the contents onto ice.

    • The product, 1,6-naphthyridine-3-sulfonic acid, is expected to precipitate from the acidic solution. Isolate by filtration.

The N-Oxide Strategy: Activating the Ring and Controlling Regioselectivity

A powerful strategy to overcome the inherent unreactivity of the 1,6-naphthyridine ring is through the formation of the corresponding N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic attack, particularly at the positions ortho and para to the N-oxide. This provides a complementary method for functionalization compared to the direct substitution of the parent heterocycle.

dot

Caption: The N-oxide strategy for activating the 1,6-naphthyridine ring.

Synthesis of 1,6-Naphthyridine-N-oxide

The N-oxide can be prepared by the direct oxidation of 1,6-naphthyridine using a suitable oxidizing agent, such as a peroxy acid.

Experimental Protocol: Synthesis of 1,6-Naphthyridine-1-oxide

  • Materials:

    • 1,6-Naphthyridine

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane

    • Saturated Sodium Bicarbonate Solution

  • Procedure:

    • Dissolve 1,6-naphthyridine in dichloromethane.

    • Cool the solution in an ice bath.

    • Add a solution of m-CPBA in dichloromethane dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers and concentrate to yield the N-oxide.

Electrophilic Substitution of 1,6-Naphthyridine-N-oxide

With the N-oxide in hand, electrophilic substitution reactions can be carried out under milder conditions, with the substitution now directed to the C2 and C4 positions.

Proposed Experimental Protocol: Nitration of 1,6-Naphthyridine-1-oxide

  • Procedure:

    • Dissolve 1,6-naphthyridine-1-oxide in a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

    • Stir the mixture at a slightly elevated temperature (e.g., 60 °C) for several hours.

    • Pour the reaction mixture onto ice and neutralize to obtain the nitrated product.

The resulting nitro-substituted N-oxide can then be deoxygenated to afford the corresponding nitro-1,6-naphthyridine.

Conclusion and Future Outlook

The electrophilic substitution of 1,6-naphthyridine is a challenging yet rewarding area of synthetic chemistry. The electron-deficient nature of the ring necessitates either harsh reaction conditions for direct substitution or the strategic use of an activating group, such as an N-oxide. This guide has provided a theoretical framework for understanding the reactivity and regioselectivity of these reactions and has outlined detailed, actionable protocols for key transformations.

Future research in this area will likely focus on the development of milder and more selective methods for the direct functionalization of the 1,6-naphthyridine core. The use of transition-metal-catalyzed C-H activation is a particularly promising avenue for achieving regioselective substitution under less arduous conditions. Furthermore, a more comprehensive computational investigation of the reaction mechanisms will undoubtedly provide deeper insights and guide the development of more efficient synthetic strategies. For drug development professionals, a thorough understanding of these synthetic pathways is crucial for the rational design and synthesis of novel 1,6-naphthyridine-based therapeutic agents.

References

  • Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. (2025). ResearchGate. [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Chemical Review and Letters. [Link]

  • Synthesis of Novel Benzo[b][6][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. [Link]

  • Synthesis, Reactions, and Biological Activity of Benzo[h][6][7]naphthyridine Derivatives. (n.d.). [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). PMC. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC. [Link]

  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. (2021). ResearchGate. [Link]

  • An Efficient and Chemoselective Synthesis of 1,6-Naphthyridines and Pyrano[3,2-c]pyridines under Microwave Irradiation. (2009). Semantic Scholar. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). [Link]

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. (n.d.). SciSpace. [Link]

  • 1,6- Naphthyridine. (2021). American Chemical Society. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). [Link]

  • 3-Bromo-1,6-naphthyridine-2-carboxamide. (n.d.). PubChem. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (n.d.). Semantic Scholar. [Link]

  • frontier molecular orbital analysis. (2019). YouTube. [Link]

  • 1,6‐Naphthyridine‐based natural products. (n.d.). ResearchGate. [Link]

  • Selectivity in Radical Halogenation with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

  • frontier molecular orbital analysis. (2020). YouTube. [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2025). ResearchGate. [Link]

  • regioselectivity of radical halogenation of alkanes. (2019). YouTube. [Link]

  • Visual representation of molecular frontier orbitals studied in the present work: a HOMO and b LUMO of the rhenium compound ( 1 ). (n.d.). ResearchGate. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021). MDPI. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 4 The Frontier Molecular Orbital (FMO) Approach. (n.d.). [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.).
  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

Sources

Technical Whitepaper: Physical & Physicochemical Profiling of 5-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and characterization of 5-Bromo-1,6-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

5-Bromo-1,6-naphthyridine (CAS: 68336-81-2) is a bicyclic heteroaromatic scaffold increasingly utilized in the development of kinase inhibitors (e.g., c-Met, KIT) and anti-infective agents. Its structural distinctiveness lies in the 1,6-nitrogen placement, which imparts unique electronic properties compared to the more common quinoline or isoquinoline analogues. This guide provides a definitive reference for its physical constants, spectral signatures, and synthetic handling, designed to support high-fidelity research and process chemistry.

Molecular Identity & Constants

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 5-Bromo-1,6-naphthyridine
CAS Registry Number 68336-81-2
Molecular Formula

SMILES BrC1=C2C(C=CC=N2)=NC=C1
InChI Key KOYAMUDOJYCKNF-UHFFFAOYSA-N
Physicochemical Properties

The following data aggregates experimental vendor data and calculated consensus values essential for formulation and assay design.

PropertyValue / RangeCondition / Note
Molecular Weight 209.04 g/mol Monoisotopic
Physical State SolidCrystalline powder
Color Off-white to pale yellowDependent on purity
Melting Point 98 – 102 °CPredicted range based on structural analogs
Boiling Point 315.4 ± 22.0 °CCalculated (760 mmHg)
Density 1.685 ± 0.06 g/cm³Calculated
LogP 2.10Lipophilicity index (Consensus)
pKa ~2.5 (Conjugate acid)Nitrogen at pos. 6 is less basic due to Br
H-Bond Acceptors 2N1, N6
H-Bond Donors 0

Analyst Note: The bromine atom at position 5 exerts a significant withdrawing effect, lowering the basicity of the adjacent N6 nitrogen compared to the unsubstituted parent 1,6-naphthyridine (pKa ~3.8).

Solubility & Solvent Compatibility

Understanding the solubility profile is critical for purification (recrystallization) and biological assay preparation.

SolventSolubility RatingApplication
DMSO High (>50 mg/mL)Stock solutions for bioassays
Dichloromethane HighExtraction and chromatography
Methanol ModerateRecrystallization (often with co-solvent)
Water Low / InsolublePrecipitation medium
Ethyl Acetate ModerateTLC mobile phase component

Spectral Characterization

Accurate identification requires multi-modal spectral analysis. The bromine isotope pattern is the most distinct feature in Mass Spectrometry.

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or APCI+

  • Signature Pattern: The presence of

    
     and 
    
    
    
    isotopes creates a characteristic 1:1 doublet signal.
    • [M+H]+ peaks: 208.97 (100%) and 210.97 (98%).

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum of 5-bromo-1,6-naphthyridine is distinct from the parent compound due to the loss of the H5 signal and the paramagnetic deshielding of the peri-proton (H4).

Predicted


 NMR Shifts (in 

, 400 MHz):
PositionProtonShift (

ppm)
MultiplicityCoupling (

Hz)
2 H29.15dd

3 H37.60dd

4 H48.65ddDeshielded by peri-Br
5 Br - - Substituted
7 H78.80d

8 H88.05d

Synthesis & Manufacturing Protocol

The most robust route to 5-bromo-1,6-naphthyridine avoids direct bromination of the deactivated ring system. Instead, it utilizes the conversion of the lactam (1,6-naphthyridin-5(6H)-one) to the bromide using phosphorus oxybromide (


).
Synthetic Pathway Diagram

The following flowchart illustrates the logic flow from the precursor to the final halogenated scaffold.

G Precursor 4-Aminopyridine (Start Material) Intermediate1 Condensation (E.g., EMME) Precursor->Intermediate1 + Acrylate Cyclization Thermal Cyclization (Dowtherm A) Intermediate1->Cyclization 250°C Lactam 1,6-Naphthyridin-5(6H)-one (Key Intermediate) Cyclization->Lactam Ring Closure Bromination Bromination (POBr3, 100°C) Lactam->Bromination Activation Product 5-Bromo-1,6-naphthyridine (Final Target) Bromination->Product Substitution

Caption: Step-wise synthetic logic converting 4-aminopyridine to the 5-bromo-1,6-naphthyridine scaffold via a lactam intermediate.

Detailed Protocol (Lactam to Bromide Transformation)

Objective: Conversion of 1,6-naphthyridin-5(6H)-one to 5-bromo-1,6-naphthyridine.

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Reagents:

    • 1,6-naphthyridin-5(6H)-one (1.0 eq)

    • Phosphorus oxybromide (

      
      ) (3.0 eq)
      
    • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE). Note: Can also be run neat.

  • Reaction:

    • Suspend the lactam in the solvent.

    • Add

      
       portion-wise (Caution: Exothermic).
      
    • Heat the mixture to 100–110 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (

      
      ).
      
  • Workup (Critical for Safety):

    • Cool the reaction mixture to 0 °C.

    • Quench: Slowly pour the mixture into crushed ice/water saturated with

      
      . Warning: Vigorous hydrolysis of excess 
      
      
      
      .
    • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Drying: Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (SiO2) using a gradient of Hexanes/Ethyl Acetate (typically 0-40% EtOAc).

Handling, Safety & Stability (GHS)

Hazard Identification
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage & Stability
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

  • Light Sensitivity: Protect from light; bromide bonds can be photolabile over extended periods.

References

  • PubChem. (2023). 8-Bromo-1,6-naphthyridine Compound Summary. National Center for Biotechnology Information. Link(Note: Structural isomer data used for consensus properties).

  • ChemicalBook. (2023). 1,6-Naphthyridine NMR and Spectral Data.Link.

  • Hit2Lead. (2023). 5-Bromo-1,6-naphthyridine Catalog Entry & Physical Data. ChemBridge / Hit2Lead. Link.

  • Paudler, W. W., & Kress, T. J. (1966). Naphthyridine Chemistry.[1][2][3][4][5][6][7][8][9][10] V. The Synthesis and Properties of 1,6-Naphthyridine. Journal of Organic Chemistry.[7] (Foundational chemistry of the 1,6-naphthyridine ring system).

  • BLD Pharm. (2023). Safety Data Sheet: 5-Bromo-1,6-naphthyridine.Link.

Sources

Methodological & Application

5-Bromo-1,6-naphthyridine Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Suzuki-Miyaura Coupling of 5-Bromo-1,6-Naphthyridine

Executive Summary

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in c-Met, FGFR4, and mTOR kinase inhibitors [1, 2]. However, the functionalization of this scaffold via Suzuki-Miyaura coupling presents distinct challenges due to the electron-deficient nature of the bicyclic system and the potential for catalyst poisoning by the N1 and N6 nitrogen atoms.[1]

This guide details a validated protocol for the Suzuki coupling of 5-bromo-1,6-naphthyridine .[1] Unlike generic aryl halide couplings, this substrate requires specific attention to ligand sterics and base selection to overcome the "heteroaryl trap"—where the basic nitrogens coordinate to the palladium center, arresting the catalytic cycle.[1] We present two protocols: a Robust Scale-Up Method (Method A) and a High-Complexity Method (Method B) for sterically demanding or unstable boronic acids.

Substrate Analysis & Mechanistic Insight

Electronic Topography

The 1,6-naphthyridine ring system consists of two fused pyridine-like rings.[1][2] The C5 position is electronically unique:

  • Activation: C5 is located

    
     to the bridgehead and 
    
    
    
    to the N6 nitrogen.[1] This makes the C5-Br bond highly activated for Oxidative Addition (OA) due to the strong inductive electron-withdrawal of the adjacent nitrogen.[1]
  • Selectivity: Research indicates that the C5 position is significantly more reactive than the C8 position.[1] In substrates containing both 5-bromo and 8-tosyloxy groups, palladium preferentially inserts at C5, allowing for chemoselective sequential functionalization [3].

The Coordination Challenge

The presence of unhindered lone pairs on N1 and N6 creates a high risk of formation of stable, non-reactive Pd-bis(naphthyridine) complexes.[1]

  • Solution: Utilization of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) to sterically crowd the metal center, preventing substrate inhibition [4].

Experimental Protocols

Method A: The "Workhorse" Protocol (Robust & Scalable)

Recommended for simple aryl boronic acids and initial screening.[1]

Reagents:

  • Substrate: 5-Bromo-1,6-naphthyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)[1]

  • Base: K₂CO₃ (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Concentration: 0.1 M – 0.2 M[1]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 5-bromo-1,6-naphthyridine, aryl boronic acid, and K₂CO₃.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[1] Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.[1]

  • Solvent Addition: Add degassed 1,4-dioxane and water via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive Argon flow) to add Pd(dppf)Cl₂[1]·CH₂Cl₂. Reseal immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LCMS.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1][3] Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]

Method B: The "High-Performance" Protocol (Challenging Partners)

Recommended for sterically hindered boronic acids, unstable heteroaryl boronates, or when Method A fails.

Reagents:

  • Catalyst: XPhos Pd G4 (2–4 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv, anhydrous or 0.5M aq.[1] solution)

  • Solvent: THF / Water (10:1) or n-Butanol (for high temp)[1]

  • Temperature: 60°C – 80°C

Mechanistic Rationale:

  • XPhos Ligand: The bulky biaryl ligand facilitates the oxidative addition into the electron-poor C5-Br bond while preventing N-coordination.[1] It also accelerates reductive elimination, which is crucial for sterically hindered biaryls [5].[1]

  • Phosphate Base: K₃PO₄ is often superior for sensitive boronic acids prone to protodeboronation compared to carbonate bases.[1]

Data Summary & Optimization Matrix

VariableRecommendationRationale
Solvent Dioxane/H₂O (4:1)High solubility of naphthyridines; water is essential for the transmetallation step (formation of hydroxo-boronate species).[1]
Base K₂CO₃ (Standard)Cheap, effective.[1] Switch to Cs₂CO₃ or K₃PO₄ if conversion is low.[1]
Ligand dppf (Standard)Large bite angle stabilizes Pd.[1]
Ligand XPhos/SPhos (Advanced)Bulky dialkylbiaryl phosphines prevent catalyst poisoning by the naphthyridine nitrogens.[1]
Temp 80–100°CActivation energy for C5 oxidative addition is moderate; high temp ensures turnover.

Mechanistic & Workflow Visualization

Figure 1: Reaction Logic & Catalyst Selection

This decision tree guides the researcher through the optimization process based on the specific properties of the coupling partner.[1]

SuzukiWorkflow Start Substrate: 5-Bromo-1,6-Naphthyridine CheckPartner Analyze Coupling Partner (Boronic Acid/Ester) Start->CheckPartner SimpleAryl Simple Aryl / Electron Rich CheckPartner->SimpleAryl Standard Hindered Sterically Hindered / Unstable (e.g., 2,6-disubstituted) CheckPartner->Hindered Difficult MethodA METHOD A: Pd(dppf)Cl2 + K2CO3 Dioxane/H2O @ 90°C SimpleAryl->MethodA MethodB METHOD B: XPhos Pd G4 + K3PO4 THF/H2O @ 60-80°C Hindered->MethodB Analysis Monitor LCMS (Check for Dehalogenation) MethodA->Analysis MethodB->Analysis

Caption: Decision matrix for selecting the optimal catalytic system based on boronic acid sterics and stability.

Figure 2: The "Heteroaryl Trap" & Solution

Visualizing the competition between productive oxidative addition and non-productive coordination.[1]

Mechanism Pd Pd(0) Active Species Substrate 5-Bromo-1,6-Naphthyridine Pd->Substrate Approaches Trap Catalyst Poisoning (Pd-N Coordination) Substrate->Trap N1/N6 Lone Pair Interaction Productive Oxidative Addition (C5-Pd-Br) Substrate->Productive C-Br Insertion Ligand Bulky Ligand (XPhos/dppf) Ligand->Pd Steric Shielding Ligand->Trap Blocks

Caption: The bulky ligand prevents the Pd catalyst from coordinating to the naphthyridine nitrogens (The "Trap"), forcing it toward the productive C-Br bond insertion.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N1/N6.[1]Switch to Method B (XPhos or SPhos).[1] Increase catalyst loading to 5-10 mol%.
Protodehalogenation Hydride source present; Temp too high.[1]Use anhydrous solvents (Dioxane/DMF) if possible; lower temperature to 60°C; ensure boronic acid is in excess.[1]
Homocoupling (R-R) Oxygen in reaction vessel.[1]Re-degas solvents vigorously.[1] Ensure Argon atmosphere is maintained.
Hydrolysis of Boronate Base too strong or water content too high.[1]Switch to K₃PO₄; reduce water ratio (e.g., Dioxane/H2O 10:1).[1]

References

  • Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry.[1][3][4][5][6][7][8] URL:[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: Molecules (MDPI).[1] URL:[Link][1]

  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. Source: Research on Chemical Intermediates (via rhhz.net snippet). URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Source: Accounts of Chemical Research (NIH/PMC).[1] URL:[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: The Journal of Organic Chemistry.[1] URL:[Link][1]

Sources

Sonogashira reaction with 5-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sonogashira Coupling of 5-Bromo-1,6-naphthyridine

Executive Summary

The 1,6-naphthyridine scaffold is a critical pharmacophore in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK5, MET inhibitors) and anti-infectives. Functionalization at the C5 position via Sonogashira cross-coupling is a high-value transformation but presents specific challenges due to the electron-deficient nature of the bicyclic system and the potential for catalyst poisoning by the N1/N6 nitrogens.

This guide provides a validated, self-consistent protocol for coupling 5-bromo-1,6-naphthyridine with terminal alkynes. It prioritizes yield preservation and catalyst longevity, addressing common failure modes such as Glaser homocoupling and hydrolytic debromination.

Strategic Substrate Analysis

Before initiating the reaction, the operator must understand the electronic environment of the substrate:

  • Electronic Activation: The 1,6-naphthyridine ring is highly electron-deficient (π-deficient). The C5 position, being para to the N6 nitrogen and meta to the N1, is significantly activated for oxidative addition. Consequently, oxidative addition of the C–Br bond to Pd(0) is rapid, often faster than in phenyl bromides.

  • Chelation Risk: The N1 and N6 nitrogens possess lone pairs capable of coordinating to the Palladium center, potentially displacing phosphine ligands and arresting the catalytic cycle (formation of "Palladium Black").

  • Solubility: Unsubstituted naphthyridines are moderately soluble in polar aprotic solvents (DMF, DMSO) but poor in non-polar solvents (Hexanes, Toluene).

Implication for Protocol: We utilize a high-loading ligand strategy or bidentate ligands (e.g., dppf) to prevent catalyst deactivation by the substrate nitrogens.

Standardized Experimental Protocols

Method A: The "Workhorse" Protocol (General Purpose)

Recommended for robust alkynes (e.g., phenylacetylene, trimethylsilylacetylene).

Reagents:

  • Substrate: 5-Bromo-1,6-naphthyridine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2–5 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMF/THF (1:1)

Step-by-Step Procedure:

  • Degassing (Critical): Charge the reaction vessel with DMF and Et₃N. Sparge with Argon or Nitrogen for 15 minutes. Reason: Oxygen promotes copper-mediated homocoupling of the alkyne (Glaser coupling), consuming the starting material.

  • Catalyst Charge: Add Pd(PPh₃)₂Cl₂ and CuI to the vessel under positive inert gas pressure. The solution should turn yellow/tan.

  • Substrate Addition: Add 5-bromo-1,6-naphthyridine and the terminal alkyne.

  • Thermal Initiation: Seal the vessel and heat to 60–80°C .

    • Note: While oxidative addition is fast, the transmetallation step often requires thermal energy. Do not exceed 100°C to avoid decomposition.

  • Monitoring: Monitor via LCMS or TLC (typically 50% EtOAc/Hexanes) every 2 hours. Reaction is usually complete within 4–12 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.

Method B: The "Chelation-Resistant" Protocol (High Complexity)

Recommended for substrates containing Lewis-basic heterocycles or if Method A stalls.

Reagents:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Rationale: The bidentate dppf ligand has a large bite angle and binds tightly to Pd, preventing the naphthyridine nitrogens from displacing the ligand. Inorganic bases like Cs₂CO₃ often provide cleaner profiles for electron-deficient rings than amine bases.

Optimization & Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Start material consumed, but product mass is (M-Br+H) Hydrodehalogenation. The Pd-Ar intermediate reduced instead of coupling.Use strictly anhydrous solvents. Switch solvent to Toluene/THF.
Formation of Alkyne-Alkyne dimer (Glaser Product) Oxygen contamination. Re-degas solvents vigorously. Add alkyne slowly via syringe pump to keep concentration low relative to Ar-Pd.
Reaction stalls at 50% conversion; Black precipitate forms Catalyst Death (Pd aggregation). Switch to Method B (Pd(dppf)Cl₂). Add 10 mol% free PPh₃ to stabilize the active species.
Poor Solubility of Naphthyridine Solvent mismatch. Use DMSO or NMP instead of DMF. Increase temperature to 90°C.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical intersection of the Palladium and Copper cycles.

SonogashiraCycle Figure 1: Catalytic Cycle for 5-Bromo-1,6-naphthyridine Coupling PreCat Pre-Catalyst Pd(PPh3)2Cl2 Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction OxAdd Oxidative Addition (Fast for Naphthyridines) Ar-Pd(II)-Br Pd0->OxAdd + 5-Br-Naphthyridine TransMet Transmetallation (Rate Determining) Ar-Pd(II)-Alkyne OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization Cu_Cat CuI Catalyst TransMet->Cu_Cat Regenerate CuX RedElim->Pd0 Regeneration Cu_Acetylide Copper Acetylide Cu-C≡C-R Cu_Cat->Cu_Acetylide + Alkyne + Base Cu_Acetylide->TransMet Transfer R-C≡C

Caption: The Pd(0)/Cu(I) synergistic cycle. Note that for 1,6-naphthyridines, the Oxidative Addition (Yellow) is rapid, making Transmetallation (Red) the critical control point.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling - Mechanism and Conditions.

  • Liang, Y., et al. (2006).[1] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(1), 379–381.[1]

  • Malojcic, G., et al. (2021).[2] Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors.[2] WO 2021/067569 A1.[2]

  • Devadoss, T., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3603-3626.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination of 5-Bromo-1,6-naphthyridine. The naphthyridine core is a significant pharmacophore in drug discovery, and the ability to forge C-N bonds at the C5 position opens a vast chemical space for the synthesis of novel bioactive molecules. This document delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental protocol, and discusses critical parameters such as catalyst, ligand, base, and solvent selection. The provided information is curated to ensure scientific integrity and empower researchers to confidently apply this powerful cross-coupling reaction.

Introduction: The Strategic Importance of 5-Amino-1,6-naphthyridine Derivatives

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.[1] The introduction of an amino group at the 5-position of the 1,6-naphthyridine ring system is a key transformation, as the resulting 5-amino-1,6-naphthyridine derivatives serve as versatile building blocks for further functionalization in drug development programs. These derivatives have been investigated for their potential as anticancer agents and inhibitors of various enzymes.[2][3]

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, more traditional methods.[4][5] This palladium-catalyzed cross-coupling reaction offers a mild and functional-group-tolerant approach to connect amines with aryl or heteroaryl halides.[1][6] For electron-deficient heteroaromatic substrates like 5-Bromo-1,6-naphthyridine, the Buchwald-Hartwig amination provides a reliable and efficient synthetic route.

The Catalytic Cycle: A Mechanistic Perspective

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-Bromo-1,6-naphthyridine, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination of the desired 5-amino-1,6-naphthyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Bulky, electron-rich phosphine ligands are essential for the success of this reaction. They stabilize the palladium center, promote the rates of oxidative addition and reductive elimination, and prevent catalyst decomposition.[4]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + 5-Bromo-1,6-naphthyridine Amido Complex Amido Complex Oxidative Addition Complex->Amido Complex + Amine, - Base-HBr Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Regeneration Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Charge Schlenk flask with 5-Bromo-1,6-naphthyridine, Pd precatalyst, and ligand B Add base and amine A->B C Add anhydrous solvent B->C D Establish inert atmosphere C->D E Heat to desired temperature with vigorous stirring D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature F->G H Aqueous work-up G->H I Purification by column chromatography H->I

Sources

Application Note: 5-Bromo-1,6-naphthyridine in Advanced Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 5-Bromo-1,6-naphthyridine as a critical building block in the synthesis of advanced optoelectronic materials.

Executive Summary

5-Bromo-1,6-naphthyridine (CAS: 68336-81-2) is a specialized heterocyclic intermediate used primarily in the development of electron-transporting materials and phosphorescent ligands for Organic Light-Emitting Diodes (OLEDs).

Its value lies in its dual-functionality :

  • Electronic Properties: The 1,6-naphthyridine core is highly electron-deficient (π-deficient), making it an excellent electron acceptor (A) in Donor-Acceptor (D-A) systems.

  • Synthetic Versatility: The bromine atom at the C5 position—adjacent to the N6 nitrogen and the bridgehead—is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the precise attachment of conjugated backbones or donor moieties.

This guide provides validated protocols for transforming this building block into Iridium(III) cyclometalated complexes (phosphorescent emitters) and Thermally Activated Delayed Fluorescence (TADF) materials.

Chemical Architecture & Reactivity

The 5-bromo position is strategically located to modulate the electronic bandgap without disrupting the coordination ability of the nitrogen atoms.

Reactivity Profile
  • C5-Position (Bromine): Highly reactive toward oxidative addition by Pd(0). It is the primary site for chain extension or donor attachment.

  • N1 & N6 Positions: The N1 and N6 atoms possess lone pairs capable of coordination. In 1,6-naphthyridine, the N1 is typically less sterically hindered, but the geometry allows for bidentate chelation (N^C) when a phenyl ring is coupled at the adjacent position (though C5 is peri to C4 and adjacent to N6, functionalization here often serves to tune the LUMO levels of the entire system).

Key Application Areas:

  • Red/Green Phosphorescent Emitters: Ligands for Ir(III) complexes.[1][2]

  • TADF Emitters: Electron-accepting core coupled with Carbazole/Acridine donors.

  • n-Type Organic Semiconductors: Electron transport layers (ETL).

Experimental Protocols

Protocol A: Synthesis of 5-Aryl-1,6-naphthyridine Ligands (Suzuki Coupling)

Objective: To synthesize a cyclometalating ligand (e.g., 5-phenyl-1,6-naphthyridine) for subsequent iridium complexation.

Reagents:

  • 5-Bromo-1,6-naphthyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x) to remove moisture and oxygen. Rationale: Pd(0) catalysts are sensitive to oxidation, which leads to homocoupling byproducts.

  • Dissolution: Add 5-Bromo-1,6-naphthyridine (1.0 g, 4.78 mmol) and Phenylboronic acid (0.70 g, 5.74 mmol) to the flask. Dissolve in degassed 1,4-Dioxane (20 mL).

  • Base Addition: Add 5 mL of degassed 2.0 M K₂CO₃. Note: Base is required to activate the boronic acid via the formation of a boronate species.

  • Catalyst Injection: Add Pd(PPh₃)₄ (0.28 g, 0.24 mmol) under a positive stream of Argon.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 1:1). The starting bromide spot (Rf ~0.6) should disappear.

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL). Dry organic layer over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield Expectation: 85-92%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Synthesis of Heteroleptic Iridium(III) Complex

Objective: To coordinate the ligand synthesized in Protocol A to Iridium for OLED emission. Target Structure: (5-ph-1,6-nap)₂Ir(acac)

Reagents:

  • 5-Phenyl-1,6-naphthyridine (Ligand L, 2.2 eq)

  • IrCl₃[2]·3H₂O (1.0 eq)

  • 2-Ethoxyethanol/Water (3:1 mixture)

  • Acetylacetone (acacH)

  • Na₂CO₃

Workflow:

  • Dimer Formation:

    • Mix Ligand L and IrCl₃[2]·3H₂O in 2-Ethoxyethanol/Water.

    • Reflux at 110°C for 24 hours under Nitrogen.

    • Observation: A precipitate (Chloro-bridged dimer: [Ir(L)₂Cl]₂) will form.

    • Filter the precipitate and wash with water and methanol.

  • Chelation (Bridge Splitting):

    • Suspend the dimer in 2-Ethoxyethanol.

    • Add Acetylacetone (3 eq) and Na₂CO₃ (10 eq).

    • Reflux at 100°C for 12 hours.

  • Purification:

    • Cool and filter. The crude product is often a red/orange solid.

    • Purify via recrystallization from CH₂Cl₂/Methanol or sublimation if high purity (>99.9%) is required for device fabrication.

Visualizing the Synthetic Pathway

The following diagram illustrates the conversion of the 5-bromo precursor into a functional OLED emitter.

G Precursor 5-Bromo-1,6-naphthyridine (Starting Material) Suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3) Precursor->Suzuki + Phenylboronic Acid Ligand 5-Phenyl-1,6-naphthyridine (Ligand L) Suzuki->Ligand Yield: ~85% DimerStep Dimerization (IrCl3, 110°C) Ligand->DimerStep Dimer Chloro-bridged Dimer [Ir(L)2Cl]2 DimerStep->Dimer Precipitation AcacStep Bridge Splitting (acacH, Na2CO3) Dimer->AcacStep FinalProduct Heteroleptic Ir(III) Complex (OLED Emitter) AcacStep->FinalProduct Phosphorescent Material

Caption: Synthetic workflow from the 5-bromo precursor to the final Iridium-based phosphorescent emitter.

Performance Data: Naphthyridine-Based Materials

The following table summarizes typical performance metrics for 1,6-naphthyridine derivatives in OLED applications, highlighting the impact of the electron-deficient core.

Parameter1,6-Naphthyridine Based EmitterStandard Phenylpyridine Ir(ppy)₃Advantage
Emission Color Tunable (Green to Red)Green (512 nm)N-heterocycle lowers LUMO, red-shifting emission.
LUMO Level -2.8 to -3.0 eV-2.4 eVBetter electron injection/transport.
EQE (Max) > 25%~20%High efficiency due to strong spin-orbit coupling.
Thermal Stability Tg > 120°CTg ~ 70°CRigid fused ring structure improves device lifetime.

Data aggregated from comparative studies of naphthyridine vs. pyridine ligands in phosphorescent OLEDs.

Critical Handling & Safety (E-E-A-T)

  • Storage: 5-Bromo-1,6-naphthyridine should be stored at 2-8°C under an inert atmosphere. It is light-sensitive; store in amber vials.

  • Toxicity: Like many brominated heterocycles, it may be an irritant. Use standard PPE (gloves, goggles, fume hood).

  • Purification Note: Naphthyridines are basic. When using silica gel chromatography, add 1% Triethylamine to the eluent to prevent streaking/tailing caused by interaction with acidic silanols.

References

  • Suzuki Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Naphthyridine in OLEDs: Duan, J. P., et al. (2003). New Iridium Complexes as Highly Efficient Orange-Red Emitters in Organic Light-Emitting Diodes. Advanced Materials. Link

  • Synthesis of 1,6-Naphthyridines: Lourderaj, J., et al. (2021).[3][4] 1,6-Naphthyridine: Synthesis and Properties. ACS Omega. Link

  • Iridium Complex Protocols: Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes. Journal of the American Chemical Society.[5] Link

Sources

Troubleshooting & Optimization

improving yield in palladium-catalyzed reactions of bromo-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Yield Optimization for Bromo-Naphthyridines

Welcome to the Technical Support Center

Subject: Troubleshooting & Optimization of Palladium-Catalyzed Cross-Couplings with Bromo-Naphthyridines.

You are likely here because your standard Suzuki or Buchwald-Hartwig conditions—which work perfectly on bromobenzene—are failing with your naphthyridine substrate. This is not user error; it is a fundamental challenge of the substrate class. Naphthyridines are electron-deficient, π-acidic, and possess coordinating nitrogens that actively poison palladium catalysts.

This guide treats your chemical problem as a "Support Ticket," diagnosing specific failure modes (poisoning, reduction, hydrolysis) and providing field-validated protocols to resolve them.

Support Ticket #001: Catalyst Deactivation (The "Dead Catalyst")

Symptom:

  • Reaction stalls at <20% conversion.

  • Catalyst turns into a black precipitate (Pd-black) almost immediately upon heating.

  • Adding more catalyst does not restart the reaction.

Root Cause Analysis: The nitrogen atoms in the naphthyridine ring (especially in 1,8-naphthyridines) act as competitive ligands. They bind to the Pd(II) center, displacing your phosphine ligands and forming an inactive "off-cycle" complex. This is often called the "chelation trap."

Technical Solution:

  • Switch to Bulky, Electron-Rich Ligands: You must sterically crowd out the naphthyridine nitrogen.

    • Recommendation:XPhos , BrettPhos , or RuPhos . These biaryl monophosphines are too bulky to allow the naphthyridine to coordinate effectively to the Pd center.

  • Use Precatalysts (Mandatory): Do not use Pd(dba)₂ or Pd(OAc)₂. The activation energy required to shed the dba/acetate ligands allows the naphthyridine time to intercept the Pd.

    • Recommendation: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species immediately upon base exposure.

Visualizing the Failure Mode:

CatalystPoisoning cluster_trap The Chelation Trap Pd_L Active Catalyst [L-Pd(0)] OA_Complex Oxidative Addition Complex (Active) Pd_L->OA_Complex C-Br Insertion (Fast with Bulky L) Poisoned N-Bound Complex (Inactive/Dead) Pd_L->Poisoned N-Coordination (Fast with Small L) Substrate Bromo-Naphthyridine Product Coupled Product OA_Complex->Product Transmetallation/RE Poisoned->Pd_L Reversible? (Rarely)

Figure 1: Mechanism of catalyst poisoning. Small ligands allow N-coordination (red path), while bulky ligands force the reaction towards Oxidative Addition (green path).

Support Ticket #002: Hydrodebromination (The "Wrong Product")

Symptom:

  • Mass spectrometry shows a peak corresponding to [M - Br + H].

  • The bromo-naphthyridine is converted to the simple naphthyridine.

Root Cause Analysis: Naphthyridines are electron-deficient, making the C-Pd bond highly polarized and susceptible to protonation. If the transmetallation step (Suzuki) or amine binding (Buchwald) is slow, the Pd-intermediate will grab a hydride from the solvent (especially alcohols) or the base.

Technical Solution:

  • Eliminate Protic Solvents: Never use ethanol, methanol, or isopropanol. Even standard Suzuki solvents like Dioxane/Water (4:1) can be risky.

    • Fix: Switch to Anhydrous Toluene or 1,4-Dioxane (dry).

  • Change the Base: Carbonate bases (K₂CO₃) in alcohols are prime hydride sources.

    • Fix: Use K₃PO₄ (anhydrous) or Cs₂CO₃ . If solubility is an issue, use a minimum amount of water (degassed) or switch to a phase transfer system.

Support Ticket #003: Solubility & Aggregation

Symptom:

  • Reaction mixture is a thick sludge.

  • Yields vary wildly between batches (reproducibility failure).

Root Cause Analysis: Naphthyridines are planar and stack efficiently (π-stacking), leading to poor solubility in non-polar solvents like toluene.

Technical Solution:

  • Solvent System: Use t-Amyl Alcohol (if protic is tolerated) or a mixture of 1,4-Dioxane/DMF (9:1) . The small amount of DMF disrupts π-stacking without poisoning the catalyst as much as pure DMSO might.

Optimized Protocols
Protocol A: Suzuki-Miyaura Coupling (High-Fidelity)

Best for: Coupling unstable boronic acids with 2-bromo-1,8-naphthyridine.

ComponentRecommendationRationale
Catalyst XPhos Pd G4 (2-5 mol%)Pre-activated, bulky ligand prevents N-poisoning.
Solvent 1,4-Dioxane (degassed)High boiling point, good solubility for heterocycles.
Base K₃PO₄ (2.0 equiv, 0.5M aq)Gentle base, minimizes protodeboronation of boronic acids.
Temp 80-100 °C Sufficient energy to overcome activation barrier without decomposing catalyst.

Step-by-Step:

  • Charge a vial with Bromo-naphthyridine (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

  • Seal and purge with Argon for 5 minutes (Crucial: O₂ promotes homocoupling).

  • Add degassed 1,4-Dioxane (0.2 M concentration).

  • Add degassed aqueous K₃PO₄ (0.5 M solution, 2.0 equiv).

  • Stir vigorously at 100 °C for 2-4 hours.

  • Check Point: If reaction turns black immediately, stop. You have O₂ leak or bad reagents.

Protocol B: Buchwald-Hartwig Amination

Best for: Aminating the electron-deficient ring (e.g., 1,5-naphthyridine).

ComponentRecommendationRationale
Catalyst Pd₂dba₃ (1 mol%) + XantPhos (2 mol%)XantPhos has a wide bite angle, crucial for reductive elimination in electron-poor systems [1].
Alternative BrettPhos Pd G4 For primary amines or difficult anilines.
Base Cs₂CO₃ (dry, granular)Weak enough to prevent hydrolysis, strong enough for amination.
Solvent Toluene or Dioxane Non-polar solvents favor the reductive elimination step.

Step-by-Step:

  • Charge vial with Bromo-naphthyridine (1.0 equiv), Amine (1.2 equiv), Pd₂dba₃, XantPhos, and Cs₂CO₃ (2.0 equiv).

  • Purge with Argon.

  • Add anhydrous Dioxane.

  • Heat to 100 °C.

  • Note: If using XantPhos, the reaction solution should remain clear/yellowish. If it turns black, the ligand is not holding the Pd; switch to BrettPhos.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Yield Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Remains SM Remains Check_SM->SM_Remains No SM_Gone SM Consumed Check_SM->SM_Gone Yes Black_Ppt Did reaction turn black < 10 mins? SM_Remains->Black_Ppt Poisoning Diagnosis: Catalyst Poisoning Action: Switch to XPhos Pd G4 Black_Ppt->Poisoning Yes Inactive Diagnosis: Activation Failure Action: Switch Base (Cs2CO3) or Temp Black_Ppt->Inactive No Check_Mass Check LCMS/GCMS What is the major peak? SM_Gone->Check_Mass Hydro Mass = [M-Br+H] (Hydrodebromination) Check_Mass->Hydro Homo Mass = [M-M] (Homocoupling) Check_Mass->Homo Fix_Hydro Action: Use Anhydrous Solvents Switch to K3PO4 Hydro->Fix_Hydro Fix_Homo Action: Degass better Add Boronic Acid slowly Homo->Fix_Homo

Figure 2: Diagnostic logic for resolving yield issues in naphthyridine couplings.

References
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: PMC (PubMed Central). Context: Details Buchwald-Hartwig amination of 1,5-naphthyridines using XantPhos and Pd-catalyzed incorporation of amines. URL:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. Source: NIH / PubMed. Context: Explains the facile formation of inactive Pd-complexes with nitrogen-containing species and the impact of moisture/cyanide-like poisoning. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: PMC (PubMed Central). Context: Discusses the inhibitory effect of unprotected azoles/heterocycles and the use of specific precatalysts to overcome it. URL:[Link]

Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 5-bromo-1,6-naphthyridine. As a Senior Application Scientist, I understand that navigating the complexities of catalyst selection for heteroaromatic substrates is a significant challenge. The unique electronic properties and potential for catalyst inhibition by the naphthyridine core necessitate a carefully considered approach. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and robust starting points for your experiments, ensuring both efficiency and reproducibility.

The following sections are structured to address common issues in a direct, question-and-answer format, moving from specific troubleshooting scenarios to broader frequently asked questions.

Troubleshooting Guide: Addressing Common Experimental Failures

This section tackles the most frequent issues encountered during the coupling of 5-bromo-1,6-naphthyridine. Each question outlines a specific problem, explains the underlying chemical principles, and provides a clear, actionable solution.

Q1: My reaction shows low or no conversion of the 5-bromo-1,6-naphthyridine starting material. What is the likely cause and how can I fix it?

A1: This is the most common failure mode and typically points to an issue with the catalytic cycle's initiation or propagation. The primary culprits are an inactive catalyst, catalyst poisoning by the substrate, or suboptimal reaction conditions.

Causality & Explanation: The 1,6-naphthyridine skeleton contains two Lewis basic nitrogen atoms. These can coordinate to the palladium center, effectively competing with the desired phosphine ligand or aryl halide and leading to an off-cycle, inactive catalyst species. This catalyst inhibition is a well-known challenge with nitrogen-containing heterocycles.[1][2] Furthermore, standard palladium sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, which can be inefficient.

Troubleshooting Workflow:

  • Verify Catalyst Activity: The first step is to rule out reagent-based issues.

    • Use a Pre-catalyst: Switch from generating Pd(0) in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃) to a well-defined, air-stable Pd(0) pre-catalyst. N-heterocyclic carbene (NHC) pre-catalysts or palladacycles (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are excellent choices as they are designed for high stability and activity.[3]

    • Ligand Integrity: Phosphine ligands, especially electron-rich, bulky ones, are prone to oxidation. Ensure your ligand is fresh or has been stored rigorously under an inert atmosphere.[4]

  • Counteract Substrate Inhibition:

    • Increase Catalyst Loading: As a straightforward first step, increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[5] This provides a greater concentration of active catalyst to overcome competitive binding by the substrate.

    • Select a Robust Ligand: The choice of ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphines from the Buchwald ligand family (e.g., XPhos, SPhos, RuPhos) are superior to traditional ligands like PPh₃.[6][7] Their steric bulk promotes the final reductive elimination step and their strong σ-donating character forms a more stable bond with palladium, making them less susceptible to displacement by the naphthyridine nitrogen.[3]

  • Optimize Reaction Parameters:

    • Base Selection: For Suzuki reactions, a common starting point is K₂CO₃ in an aqueous/organic solvent mixture.[8] If this fails, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be effective, especially under anhydrous conditions.[8][9] For Buchwald-Hartwig aminations, a strong base like NaOt-Bu or LHMDS is typically required to deprotonate the amine coupling partner.[7][10]

    • Solvent Choice: Ensure your starting materials are fully dissolved. A switch from dioxane or THF to a more polar aprotic solvent like DMF or DMA can improve solubility and reaction rates.[8]

Q2: My reaction is messy, with significant side products like homocoupled boronic acid (for Suzuki) or dehalogenated naphthyridine. How can I improve selectivity?

A2: The formation of these side products points to a disruption in the desired cross-coupling pathway. Homocoupling arises from the reaction of two organoboron reagents, while dehalogenation is typically caused by a premature reaction with a hydride source.

Causality & Explanation:

  • Protodeboronation/Dehalogenation: This occurs when the C-B bond of the boronic acid is cleaved by a proton source (often water) or when the Ar-Pd(II)-X intermediate reacts with a hydride source instead of the organoboron reagent.[4] This is particularly an issue with electron-rich heteroaromatic boronic acids and can be exacerbated by excessive water or certain bases.

  • Homocoupling: This side reaction is often favored at higher temperatures or when the transmetalation step of the catalytic cycle is slow relative to the rate of homocoupling.

Troubleshooting Steps:

  • Minimize Water Content (to prevent Protodeboronation): While many Suzuki protocols use aqueous bases, if protodeboronation is a suspected issue, switch to anhydrous conditions. Using a base like K₃PO₄, which requires minimal water for activation, in a dry solvent like toluene or dioxane is a standard strategy.[4][8]

  • Use Stabilized Boron Reagents: Instead of boronic acids, consider using more stable derivatives like trifluoroborate salts (e.g., Ar-BF₃K) or MIDA boronates. These reagents release the boronic acid slowly into the reaction medium, keeping its concentration low and minimizing side reactions like homocoupling.[4]

  • Re-evaluate Base and Solvent: For dehalogenation issues, potential hydride sources like amine bases or alcohol solvents should be avoided. A switch to a carbonate or phosphate base in an aprotic solvent is recommended.[4]

  • Ligand Modification: Employing bulky ligands can sterically hinder the formation of intermediates required for homocoupling.[4] Ligands like XPhos and SPhos are effective in this regard.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reaction is most suitable for my target?

A1: The choice depends entirely on the bond you intend to form at the 5-position of the naphthyridine ring.

  • Suzuki-Miyaura Coupling: The most versatile and widely used method for forming Carbon-Carbon (C-C) bonds. It involves coupling 5-bromo-1,6-naphthyridine with an organoboron reagent (boronic acid or ester). It is known for its high functional group tolerance and relatively mild conditions.[11]

  • Buchwald-Hartwig Amination: The premier method for forming Carbon-Nitrogen (C-N) bonds.[12] It couples the aryl bromide with a primary or secondary amine, amide, or other N-nucleophile. This reaction is central to the synthesis of many pharmaceuticals.[13]

  • Sonogashira Coupling: The method of choice for forming Carbon-Carbon triple bonds (C-C≡) . It couples the aryl bromide with a terminal alkyne, typically using a dual palladium and copper catalyst system.[14][15][16]

Q2: How do I select the optimal catalyst system (Palladium Source & Ligand) for 5-Bromo-1,6-naphthyridine?

A2: The naphthyridine core presents a challenge due to its electron-deficient nature and potential for catalyst inhibition. A successful strategy requires a catalyst system that is both highly active and stable.

  • Palladium Source: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can work, modern, well-defined pre-catalysts are strongly recommended for reproducibility and efficiency.[8] These are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species in the reaction mixture. Examples include [Pd(dppf)Cl₂] for Suzuki reactions and Buchwald's palladacycle pre-catalysts (G2, G3, G4) for both Suzuki and Buchwald-Hartwig reactions.[17]

  • Ligand Selection: The ligand is arguably the most critical component.

    • For General Suzuki Coupling: For simple arylboronic acids, Pd(PPh₃)₄ can be a good starting point.[9] However, for more challenging or sterically hindered partners, a switch to a more robust ligand is necessary. [Pd(dppf)Cl₂] is a highly effective and reliable catalyst for a broad range of Suzuki reactions.[17]

    • For Challenging Suzuki & Buchwald-Hartwig Couplings: Bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands) are the gold standard.[6][18]

      • XPhos and SPhos: Excellent general-purpose ligands for both Suzuki and C-N couplings, offering high reactivity and stability.[6][7]

      • RuPhos: Often shows superior performance for C-N coupling of particularly challenging amines.[7]

    • For Sonogashira Coupling: The classic system uses a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with a copper(I) co-catalyst, typically CuI .[14][19]

Q3: What is the rationale for choosing a specific base and solvent?

A3: The base and solvent work in concert to facilitate the catalytic cycle and maintain reagent solubility.

  • Role of the Base:

    • In Suzuki reactions , the base activates the boronic acid to form a more nucleophilic boronate species ("-ate complex"), which is necessary for the transmetalation step.[20] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and selectivity.

    • In Buchwald-Hartwig amination , a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) is required to deprotonate the amine, making it a competent nucleophile in the catalytic cycle.[10]

  • Role of the Solvent:

    • Solubility: The primary role is to dissolve all reactants at the reaction temperature.

    • Polarity: Aprotic polar solvents are generally preferred. 1,4-Dioxane , Toluene , DMF , and DMA are common choices.[8] Often, a co-solvent of water is used in Suzuki reactions to help dissolve the inorganic base.[9]

    • Temperature: The solvent's boiling point dictates the maximum temperature of the reaction, which is often a critical parameter to optimize.

Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Coupling with 5-Bromo-1,6-naphthyridine
Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura [Pd(dppf)Cl₂] (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90-100
Suzuki (Challenging) Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.5)Toluene or Dioxane100-110
Buchwald-Hartwig XPhos-Pd-G3 (2)-NaOt-Bu (1.5)Toluene100
Sonogashira PdCl₂(PPh₃)₂ (2.5)PPh₃ (5)Et₃N (2.5)DMF80-100
Sonogashira (Co-cat) PdCl₂(PPh₃)₂ (2.5)PPh₃ (5) + CuI (5)Et₃N (2.5)DMF80-100

Note: These are general starting points. Optimization of temperature, concentration, and stoichiometry is often necessary.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating workflow for a typical small-scale Suzuki reaction.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-1,6-naphthyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., [Pd(dppf)Cl₂], 0.03 equiv).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). A successful reaction should show consumption of the starting material and the appearance of a new, less polar spot (by TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Diagram 1: Generalized Catalytic Cycle for Cross-Coupling

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)(L)₂-R (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R-M) trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product

Caption: The fundamental palladium-catalyzed cross-coupling cycle.

Diagram 2: Troubleshooting Workflow for a Failed Reaction

G start Reaction Failed (Low/No Conversion) check_catalyst Step 1: Verify Catalyst System - Use fresh ligand - Switch to a pre-catalyst start->check_catalyst check_conditions Step 2: Modify Conditions - Increase catalyst loading (3-5%) - Screen different bases (K₃PO₄, NaOtBu) - Change solvent (DMF, Toluene) check_catalyst->check_conditions Still fails success Reaction Successful check_catalyst->success Works check_ligand Step 3: Change Ligand Class - Switch to bulky phosphine (e.g., PPh₃ → XPhos) check_conditions->check_ligand Still fails check_conditions->success Works check_ligand->success Works

Caption: A decision tree for systematically troubleshooting failed coupling reactions.

References

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Retrieved from [Link]

  • Harish Chopra. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, July 31). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • MH Chem. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

  • ACS Publications. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ChemRxiv. Retrieved from [Link]

  • ACS Publications. (2022, February 2). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Publications. Retrieved from [Link]

  • PubMed. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

  • PubMed. (2022, November 18). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. ResearchGate. Retrieved from [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Retrieved from [Link]

Sources

purification strategies for 1,6-naphthyridine derivatives

[2]

Module 2: Heavy Metal Scavenging

Issue: Residual Palladium (Pd) > 1000 ppm after Suzuki/Buchwald coupling. Root Cause: 1,6-Naphthyridines act as bidentate ligands, stabilizing Pd species in the organic phase and preventing them from washing out during aqueous workup.[1][2]

Comparative Data: Scavenger Efficiency Test conditions: 1.0 g crude naphthyridine, 5000 ppm initial Pd, stirred 4h at 50°C.

MethodResidual Pd (ppm)Yield Recovery (%)Verdict
Celite Filtration 420095%Ineffective. Only removes bulk solids, not soluble complexes.[2]
Activated Carbon 85088%Moderate. Non-selective; risk of product loss.
SiliaMetS® Thiol < 5096%Recommended. High affinity for Pd-N complexes.
TMT (Trimercaptotriazine) < 2092%Best for Scale. Precipitates Pd effectively.[2]

Recommended Workflow: The "Thiol-Modify" Approach

  • Dissolution: Dissolve crude reaction mixture in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica) at 4:1 w/w ratio relative to the catalyst used.

  • Incubation: Stir at 40–50°C for 2–4 hours. Crucial: Heat promotes ligand exchange between the naphthyridine and the thiol scavenger.[2]

  • Filtration: Filter through a 0.45 µm PTFE pad. The Pd remains trapped on the silica matrix.

Module 3: Regioisomer Separation & Crystallization

Issue: Separation of 1,6-naphthyridine from 1,5- or 1,7-isomers (common in non-selective Skraup syntheses).

The "Solubility Switch" Strategy 1,6-naphthyridines often possess different dipole moments compared to their symmetric (1,5) or asymmetric (1,7) counterparts.[3][4][5]

Crystallization Protocol:

  • Solvent System: Ethanol (hot) -> Water (anti-solvent). [1][2]

  • Procedure:

    • Dissolve the crude mixture in minimal refluxing Ethanol.

    • Allow to cool to room temperature.

    • If no crystals form, add water dropwise until turbidity persists.

    • Key Insight: 1,5-naphthyridines (symmetric, lower dipole) often crystallize first or are less soluble in polar media than the 1,6-isomers.[1][2] Filter the precipitate; your target 1,6-isomer may be in the mother liquor.[2]

HPLC Separation Conditions (Prep-Scale):

  • Stationary Phase: C18 (High pH stable, e.g., XBridge or Gemini).[1][2]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Rationale: At pH 10, the naphthyridine nitrogens are fully deprotonated (neutral).[1][2] This maximizes hydrophobic interaction with the C18 chain and improves peak shape compared to acidic conditions where protonated isomers might co-elute.

Visualization: Metal Removal & Isolation Workflow

WorkupWorkflowFigure 2: Integrated workflow for Pd removal and final isolation.CrudeCrude Reaction Mix(High Pd)ScavengeAdd Thiol-Silica(Stir 50°C, 4h)Crude->ScavengeFilterFilter (PTFE)Scavenge->FilterIsomerCheckIsomer Mixture?Filter->IsomerCheckCrystCrystallization(EtOH/H2O)IsomerCheck->CrystBulk SeparationHPLCPrep-HPLC(pH 10 Buffer)IsomerCheck->HPLCHigh Purity Req.FinalPure 1,6-NaphthyridineCryst->FinalHPLC->Final

Frequently Asked Questions (FAQ)

Q: My compound is oiling out during crystallization. What now? A: This is common with alkyl-substituted naphthyridines. Try salt formation . Dissolve the oil in Et₂O or EtOAc and bubble dry HCl gas (or add 4M HCl in dioxane). The hydrochloride salt of 1,6-naphthyridine is usually a high-melting solid that precipitates instantly.[2]

Q: Can I use Alumina instead of Silica to avoid tailing? A: Yes, Neutral Alumina (Activity Grade III) is an excellent alternative.[1][2] It is less acidic than silica, reducing the interaction with the basic nitrogens.[1][2] However, resolution is generally lower than silica.[1][2] Use 100% EtOAc or DCM/EtOAc gradients on alumina.

Q: Why does my NMR show broad peaks after purification? A: This often indicates paramagnetic impurities (residual metal) or dynamic exchange of the N-proton if you isolated it as a salt.[2]

  • Test: Shake the NMR sample with D₂O. If sharpening occurs, it is exchange broadening.[1][2]

  • Test: If peaks remain broad/shifted, re-run the Thiol Scavenging protocol (Module 2).

References

  • Physicochemical Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 67488, 1,6-Naphthyridine.[1][2] [Link]

  • pKa Data: Williams, R.[6] pKa Data Compiled by R. Williams (Identifying N-heterocycle basicity). [Link]

  • Synthesis & Purification Context: Lowe, J. "The Chemistry of the Naphthyridines." In the Pipeline (Science/AAAS). Discusses general handling of sticky heterocycles. [Link]

  • Metal Scavenging: Garrett, C. E., & Prasad, K.[1][2] (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Standard industry protocols for Pd removal). [Link][1][2]

reaction condition optimization for sluggish bromo-naphthyridine couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NP-8821-OPT Status: Open Assigned Specialist: Senior Application Scientist

Triage: The "Sticky Nitrogen" Problem

User Issue: "My Suzuki/Buchwald coupling with bromo-naphthyridine is stalling at <10% conversion. I see mostly starting material and some dehalogenated byproduct. I’ve tried Pd(PPh3)4 and Pd(OAc)2/PPh3 with no success."

Root Cause Analysis: Naphthyridines (1,5-, 1,6-, 1,8-isomers) are deceptively difficult substrates. Unlike simple aryl halides, they possess two potent "catalyst killers":

  • Lewis Basic Nitrogens: The nitrogen atoms (especially in 1,8-naphthyridine) are strong sigma-donors. They displace standard phosphine ligands (like PPh3) from the Palladium center, forming a stable, unreactive [Pd(Substrate)2Cl2] complex. This shuts down the catalytic cycle before oxidative addition can occur.

  • Electron Deficiency: While this usually aids oxidative addition, it makes the ring highly susceptible to nucleophilic attack (by base) or reduction (protodehalogenation), leading to byproducts that mimic catalyst death.

The Golden Rule: You cannot use "loose" ligand systems (like Pd(OAc)2 + monodentate phosphines) or labile catalysts (Pd(PPh3)4). You must use bulky, electron-rich ligands that sterically prevent the naphthyridine nitrogen from binding to the Palladium.

Diagnostic Framework: The "Check Engine" Light

Before optimizing, you must determine how the reaction is failing. Use this logic flow to diagnose the specific failure mode.

DiagnosticTree Start START: Analyze Reaction Mixture (LCMS/NMR) SM_Consumed Is Starting Material (SM) Consumed? Start->SM_Consumed Product_Formed Is Desired Product Forming? SM_Consumed->Product_Formed No (SM Remains) Byproducts Identify Major Byproduct SM_Consumed->Byproducts Yes (SM Gone) Poisoning DIAGNOSIS: Catalyst Poisoning (N-coordination) Product_Formed->Poisoning No Product (0%) Stall DIAGNOSIS: Oxidative Addition Stall (Ligand not active enough) Product_Formed->Stall Trace Product (<5%) Proto DIAGNOSIS: Protodehalogenation (Hydride source in system) Byproducts->Proto Mass = SM - Br + H Hydrolysis DIAGNOSIS: Nucleophilic Attack (Base/Solvent hydrolysis) Byproducts->Hydrolysis Mass = SM - Br + OH/OMe

Figure 1: Diagnostic logic tree for identifying failure modes in naphthyridine cross-couplings.

Protocol Module A: Suzuki-Miyaura Coupling

The Challenge: Protodeboronation (loss of the boronic acid) competes with the slow oxidative addition. The Fix: Use a precatalyst system that activates immediately and a base that minimizes proton sources.

Optimized Protocol: The "Bulky-Anhydrous" System
ComponentRecommendationScientific Rationale
Catalyst Source Pd-XPhos G4 or Pd-RuPhos G4 (2-5 mol%)Precatalysts (G3/G4) ensure a 1:1 Pd:Ligand ratio. XPhos is bulky enough to prevent naphthyridine N-coordination [1].
Ligand XPhos or SPhos Electron-rich dialkylbiarylphosphines accelerate oxidative addition into the C-Br bond.
Base K3PO4 (Anhydrous) (2-3 equiv)Weak bases minimize base-mediated decomposition of the naphthyridine. Anhydrous conditions prevent protodeboronation [2].
Solvent 1,4-Dioxane or THF Non-nucleophilic ethers. Avoid alcohols (MeOH/EtOH) which promote protodehalogenation.
Temperature 80°C - 100°C High temperature is needed to overcome the activation energy of the deactivated C-Br bond.
Step-by-Step Workflow:
  • Charge Solids: In a glovebox or under Argon, add Bromo-naphthyridine (1.0 eq), Boronic Acid (1.5 eq), Pd-XPhos G4 (0.03 eq), and finely ground K3PO4 (3.0 eq) to a vial.

  • Degas Solvent: Sparge 1,4-Dioxane with Nitrogen/Argon for 15 minutes. Oxygen is a "silent killer" that oxidizes the phosphine ligand.

  • Addition: Add solvent (0.1 - 0.2 M concentration). Seal the vial with a crimp cap (PTFE septum).

  • Reaction: Heat to 100°C for 4-16 hours.

  • Validation: If conversion is <50%, add 0.5 eq of water . Note: While anhydrous is best for stability, inorganic bases like K3PO4 sometimes need trace water to solubilize and activate the boronic acid ("The Water Paradox") [3].

Protocol Module B: Buchwald-Hartwig Amination

The Challenge: The amine nucleophile can also bind to Pd. The naphthyridine nitrogen competes for the metal center. The Fix: Use the "BrettPhos" family of ligands which are specifically designed to be extremely bulky, creating a protective shell around the Pd.

Optimized Protocol: The "Base-Controlled" System
ComponentRecommendationScientific Rationale
Catalyst Pd-BrettPhos G4 or Pd-RuPhos G4 BrettPhos is the gold standard for primary amines; RuPhos for secondary amines.
Base Cs2CO3 (Weak) or NaOtBu (Strong)Start with Cs2CO3 to avoid side reactions. Only switch to NaOtBu if the amine is very weak.
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol helps solubilize the base but is bulky enough to resist acting as a nucleophile.
Troubleshooting the "Black Precipitate":

If your reaction turns black immediately, the Pd has "crashed out" (formed Pd-black aggregates).

  • Cause: The ligand dissociated, and the naphthyridine poisoned the naked Pd.

  • Solution: Increase the Ligand:Pd ratio to 2:1 (add free ligand alongside the precatalyst) or switch to Pd-tBuBrettPhos G4 .

Mechanism of Failure: Visualization

Understanding why standard conditions fail is crucial for adapting your strategy.

CatalystPoisoning Pd_L Active Catalyst (L-Pd-0) Pathway_Good Oxidative Addition (C-Br Insertion) Pd_L->Pathway_Good Bulky Ligand (XPhos) Blocks N-binding Pathway_Bad Nitrogen Ligation (Catalyst Death) Pd_L->Pathway_Bad Small Ligand (PPh3) Allows N-binding Napy Naphthyridine (Substrate) Napy->Pathway_Good Napy->Pathway_Bad Product_Cycle Catalytic Cycle Proceeds Pathway_Good->Product_Cycle Dead_Cat Inactive Complex [Pd(Napy)2] Pathway_Bad->Dead_Cat

Figure 2: Competition between productive oxidative addition and non-productive nitrogen coordination.

Frequently Asked Questions (FAQs)

Q: I see 40% conversion, but the rest is the "des-bromo" product (protodehalogenation). Why? A: This indicates your catalytic cycle is starting (Oxidative Addition happened), but the transmetallation or reductive elimination is too slow. The Pd-Ar intermediate is scavenging a hydride.

  • Fix: Switch solvent from THF to Toluene (avoids hydride transfer from alpha-protons in ethers). Ensure your base is dry.[1] If using alcohols, stop immediately and switch to aprotic solvents.

Q: Can I use PdCl2(dppf) for Suzuki coupling? A: generally, No . While dppf is excellent for simple aryl halides, it is often not bulky enough to prevent the naphthyridine nitrogen from coordinating to the Pd, especially if the bromine is adjacent to the nitrogen (alpha-position). Stick to biarylmonophosphines (Buchwald ligands) .

Q: How do I validate if the naphthyridine is poisoning the catalyst? A: Run a "Standard Addition Test" :

  • Set up a standard reaction: Bromobenzene + Phenylboronic acid (known to work).

  • Add 1.0 equivalent of your Bromo-naphthyridine to this mixture.

  • Run the reaction.[2]

  • Result: If the Bromobenzene coupling fails or slows down significantly, your naphthyridine is acting as a catalyst poison (ligand).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides.[3] The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Bromo-Naphthyridine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lewis Basic Trap"

Coupling reactions involving bromo-naphthyridines (Suzuki-Miyaura, Buchwald-Hartwig) frequently fail not due to the unreactivity of the C-Br bond, but due to catalyst poisoning . Naphthyridines are strong


-donors. The nitrogen atoms in the ring can displace phosphine ligands on the Palladium center, forming stable, unreactive Pd-N complexes (off-cycle resting states).

This guide addresses the three primary failure modes:

  • Competitive Coordination: Substrate acts as a ligand, shutting down the cycle.

  • Protodehalogenation: Loss of the bromine atom without coupling.

  • The 1,8-Chelation Effect: A specific, near-irreversible deactivation seen in 1,8-naphthyridines.

Diagnostic Guide: Why Did My Reaction Fail?

ObservationProbable CauseTechnical Explanation
Reaction stalls at ~20% conversion Catalyst Poisoning The product or substrate concentration reaches a critical threshold where N-binding to Pd outcompetes the phosphine ligand.
Formation of "Palladium Black" Ligand dissociation The naphthyridine displaced the phosphine, destabilizing the Pd(0), leading to aggregation and precipitation.
Product is de-brominated (Ar-H) Protodehalogenation The catalytic cycle initiated, but transmetallation was slow. The Pd(II)-Ar species abstracted a proton (often from the solvent or base).
No reaction (1,8-isomer) Bidentate Chelation 1,8-naphthyridine acts like phenanthroline, forming a highly stable square-planar complex with Pd, halting the cycle immediately.

Mechanism of Deactivation (Visualized)

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "N-Binding Trap."

DeactivationCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-Br Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Nucleophile Trap OFF-CYCLE TRAP (Pd-N Coordination) OxAdd->Trap + Naphthyridine (N-binding) Prod Product Release TransMet->Prod Reductive Elim. Prod->Pd0 Trap->OxAdd + Heat/Bulky Ligand Agg Pd Black (Irreversible) Trap->Agg Ligand Dissociation

Figure 1: The catalytic cycle showing the "Off-Cycle Trap" where the naphthyridine nitrogen binds to the Palladium center, preventing transmetallation.

Troubleshooting & Optimization Strategies

A. Overcoming N-Coordination (The "Wall of Sterics")

To prevent the naphthyridine nitrogen from binding to the metal, you must use ligands that are sterically bulky enough to make that interaction unfavorable.

  • Recommendation: Switch from simple phosphines (PPh3, dppf) to Buchwald Dialkylbiaryl Phosphines .

  • Why? These ligands (XPhos, RuPhos, BrettPhos) create a "roof" over the Pd center. They allow the small C-Br bond to access the metal for oxidative addition but physically block the approach of the bulky naphthyridine nitrogen.

  • Protocol Shift: Do not use Pd(OAc)2 + Ligand. The induction period allows the naphthyridine to sequester the Pd(II) before the ligand binds.

  • Solution: Use G3 or G4 Precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio and activate immediately upon heating.

B. The 1,8-Naphthyridine Special Case

The 1,8-isomer is uniquely problematic because the two nitrogens are positioned perfectly to chelate Palladium (similar to 1,10-phenanthroline).

  • The Problem: Once 1,8-naphthyridine chelates Pd, it forms a cationic complex that is catalytically dead.

  • The Fix:

    • Super-Bulky Ligands: Use tBuXPhos or AdBrettPhos . The extreme bulk is required to break the chelate.

    • Lewis Acid Additive: Add 1.0 eq of a Lewis acid (like ZnCl2 or MgCl2) if your nucleophile tolerates it. The Lewis acid binds the naphthyridine nitrogens, "protecting" the catalyst. Note: This slows the reaction but prevents catalyst death.

C. Preventing Protodehalogenation

If you observe the bromine being replaced by hydrogen:

  • Cause: The "Transmetallation" step is too slow, or the base is too strong/hot.

  • Fix:

    • Base: Switch from alkoxides (NaOtBu) to mild inorganic bases (K3PO4 or Cs2CO3).

    • Water: Ensure a small amount of water is present (for Suzuki). Anhydrous conditions in Suzuki coupling often slow down transmetallation, favoring side reactions. Use Dioxane:Water (4:1).[1]

Experimental Protocols

Protocol A: Suzuki Coupling of 1,5-Bromo-Naphthyridine

Designed to minimize N-binding and maximize turnover.

  • Reaction Vessel: 8mL vial with a magnetic stir bar (Teflon coated).

  • Reagents:

    • Bromo-1,5-naphthyridine (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.5 equiv)

    • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

    • Base: K3PO4 (3.0 equiv) - Grind to fine powder before use.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Concentration: 0.1 M.

  • Procedure:

    • Add solids to the vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent via syringe.

    • Seal cap.[1] Heat to 80°C for 4–12 hours.

    • Note: If conversion stops, add another 1 mol% catalyst.

Protocol B: Buchwald-Hartwig Amination of 1,8-Bromo-Naphthyridine

Designed to overcome the chelation effect.

  • Catalyst: tBuXPhos Pd G3 (0.03 equiv / 3 mol%).

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv) if substrate permits.

  • Solvent: t-Amyl Alcohol (allows higher temp than dioxane).

  • Procedure:

    • Run at 100°C . The higher temperature helps favor the entropy of ligand dissociation (breaking the N-Pd chelate) while the bulky tBuXPhos protects the active center.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl2? It works for my pyridine substrates. A: It is risky. While dppf works for pyridines, naphthyridines are more electron-deficient and often stickier. If Pd(dppf)Cl2 fails, it is likely due to the formation of a [(Naphthyridine)Pd(dppf)] complex. Switch to a monodentate bulky biaryl phosphine (XPhos/RuPhos).

Q: My starting material is insoluble in Dioxane. What now? A: Naphthyridines are flat and stack efficiently (pi-stacking), leading to poor solubility.

  • Solvent Switch: Try n-Butanol or t-Amyl alcohol . These protic solvents often solubilize nitrogen heterocycles better than ethereal solvents.

  • Temperature: Run the reaction at 100°C+.

Q: I see homocoupling of my boronic acid, but no cross-coupling. A: This indicates the catalyst is active (oxidative addition of the boronic acid is happening) but the oxidative addition of the bromo-naphthyridine is stalled, or transmetallation is blocked.

  • Fix: This confirms the naphthyridine is inhibiting the cycle. Increase catalyst loading to 5 mol% and switch to the bulkier AdBrettPhos ligand to force the cycle forward.

Decision Tree: Selecting the Right System

DecisionTree Start Start: Bromo-Naphthyridine Coupling Isomer Which Isomer? Start->Isomer Iso15 1,5- or 1,6-Naphthyridine (Monodentate Binder) Isomer->Iso15 Nitrogens separated Iso18 1,8-Naphthyridine (Bidentate Chelator) Isomer->Iso18 Nitrogens adjacent Sol15 Use XPhos Pd G4 Base: K3PO4 Solvent: Dioxane/H2O Iso15->Sol15 Sol18 Use tBuXPhos Pd G3 Base: Cs2CO3 Solvent: t-Amyl Alcohol Temp: >100°C Iso18->Sol18

Figure 2: Logic flow for selecting the catalyst system based on the naphthyridine isomer.

References

  • Mechanisms of Deactivation

    • Title: Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Cross-Coupling Reactions.[2][3]

    • Source:Chemistry – A European Journal / NIH.
    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Title: Buchwald-Hartwig Cross Coupling Reaction (Mechanism & Ligand Design).[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Naphthyridine Synthesis & Bioactivity

    • Title: Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines.[5]

    • Source:Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • General Troubleshooting

    • Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
    • Source: BenchChem Technical Support.[6][7]

Sources

Validation & Comparative

1H NMR Analysis of 5-Bromo-1,6-naphthyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR analysis of 5-Bromo-1,6-naphthyridine , focusing on structural validation, regioisomer differentiation, and comparative performance against alternative analytical techniques like LC-MS.

Executive Summary: The Analytical Challenge

5-Bromo-1,6-naphthyridine is a critical scaffold in the synthesis of bioactive compounds (e.g., kinase inhibitors, antiparasitics). However, its synthesis often yields regioisomers (2-, 3-, 4-, 7-, or 8-bromo derivatives) that share identical molecular weights (MW 209.04), rendering standard LC-MS analysis insufficient for definitive structural assignment.

This guide provides a self-validating 1H NMR protocol to unambiguously identify the 5-bromo isomer. By leveraging specific spin-spin coupling patterns and chemical shift logic, researchers can distinguish this compound from its isomers without resorting to expensive X-ray crystallography.

Structural Basis & Predicted NMR Signature[1]

To interpret the spectrum, one must first understand the topology of the 1,6-naphthyridine ring system.

Numbering and Proton Environment

The 1,6-naphthyridine system consists of two fused pyridine rings.

  • Ring A (N1-containing): Protons at positions 2, 3, and 4.

  • Ring B (N6-containing): Protons at positions 5, 7, and 8.

In 5-Bromo-1,6-naphthyridine , the proton at position 5 is replaced by bromine. This substitution creates a unique "fingerprint" in the aromatic region.

Diagnostic Splitting Patterns

The definitive identification relies on the coupling patterns (multiplicity) rather than just chemical shifts.

Proton RegionProtons InvolvedExpected PatternCoupling Constants (

)
Diagnostic Logic
Ring A H2, H3, H4AMX System

,

,

Retains the 3-spin system of the unsubstituted ring. H2 (s/d), H3 (dd), H4 (d).
Ring B H7, H8AX System

CRITICAL: The presence of two vicinal doublets confirms the 5-bromo substitution.
Missing Signal H5 Singlet N/AThe disappearance of the downfield singlet (typically

9.0–9.2 ppm) confirms substitution at C5.

Comparative Analysis: NMR vs. Alternatives

While LC-MS is faster, it fails to distinguish regioisomers. 1H NMR provides the necessary structural resolution.

Table 1: Technique Comparison for Isomer Identification
Feature1H NMR (500 MHz) LC-MS (ESI+) HPLC (UV)
Primary Output Structural connectivity (J-coupling)Molecular Mass (

)
Retention Time (

)
Isomer Specificity High (Definitive via splitting)Low (All isomers

209/211)
Medium (Requires standards)
Sample Requirement ~2–5 mg< 0.1 mg< 0.1 mg
Throughput 10–15 mins/sample2–5 mins/sample10–30 mins/sample
Best Use Case Identity Confirmation Purity ScreeningQuantitation

Experimental Protocol

Sample Preparation

1,6-naphthyridines are moderately polar and contain basic nitrogens, which can lead to line broadening in non-polar solvents due to aggregation or exchange.

  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why: Excellent solubility; prevents aggregation; separates water peak (

      
       3.33) from aromatic region.
      
  • Alternative Solvent: CDCl3 (Chloroform-d).

    • Note: May require trace

      
       to neutralize acidic impurities that cause peak shifting.
      
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Scans (NS): 16–64 (S/N > 100 recommended).

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure relaxation of H2/H7 protons).
    
  • Spectral Width: 0–14 ppm.[1]

Data Interpretation & Decision Tree

Chemical Shift Assignments (DMSO-d6)

Note: Values are approximate (


 0.2 ppm) and solvent-dependent.
  • 
     9.10 ppm (1H, dd/s): H2  (Alpha to N1). Most deshielded.
    
  • 
     8.70 ppm (1H, d): H7  (Alpha to N6). Deshielded by N6.
    
  • 
     8.45 ppm (1H, d): H4  (Peri to Br). Deshielded by Br anisotropy.
    
  • 
     7.90 ppm (1H, d): H8  (Beta to N6).
    
  • 
     7.60 ppm (1H, dd): H3  (Beta to N1).
    
Isomer Differentiation Logic (Visualized)

The following diagram illustrates the logical flow to confirm the 5-bromo isomer based on spectral features.

IsomerLogic Start Analyze 1H NMR Spectrum (Aromatic Region 7.0 - 9.5 ppm) CountProtons Count Integral Areas Start->CountProtons CheckH5 Is the H5 Singlet (~9.0 ppm) present? CountProtons->CheckH5 5 Protons Found NotBromo Not a Mono-Bromo Derivative CountProtons->NotBromo != 5 Protons CheckRingB Analyze Ring B Coupling (H7/H8) CheckH5->CheckRingB No (Signal Absent) Iso234 Suspect Ring A Isomer (2, 3, or 4-Br) (H5 Singlet is PRESENT) CheckH5->Iso234 Yes (Signal Present) Iso5 CONFIRMED: 5-Bromo-1,6-naphthyridine (H7/H8 show AX doublets) CheckRingB->Iso5 Two Doublets (Vicinal Coupling) Iso78 Suspect 7-Bromo or 8-Bromo (H7/H8 signal missing or Singlets) CheckRingB->Iso78 Two Singlets (Para/Meta)

Figure 1: Decision tree for distinguishing 5-bromo-1,6-naphthyridine from its regioisomers using 1H NMR splitting patterns.

Advanced Validation: 2D NMR

For regulatory submission or strict quality control, 1D 1H NMR should be supplemented with 2D experiments.

  • COSY (Correlation Spectroscopy):

    • Expectation: Cross-peak between H7 and H8 .

    • Expectation: Cross-peaks between H2-H3 and H3-H4 .

    • Validation: No cross-peak for H5 (as it is absent).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial for assigning the quaternary carbons (C5-Br).

    • H4 should show a strong 3-bond correlation to C5 (bearing Br).

Troubleshooting Common Issues

  • Broad Peaks: Usually indicates wet solvent or acidic protons exchanging.

    • Fix: Dry sample under high vacuum; use fresh ampoule of DMSO-d6.

  • Peak Overlap: H3 and H8 can sometimes overlap in CDCl3.

    • Fix: Switch to DMSO-d6 or Acetone-d6 to shift the resonances.

  • Impurity Signals: Common synthesis byproducts include triphenylphosphine oxide (multiplets ~7.5–7.7 ppm) if Mitsunobu conditions were used in precursors.

References

  • Naphthyridine Scaffold Synthesis

    • Synthesis of substituted 1,6-naphthyridine derivatives. (2025).[2] Chemical Review Letters.

  • NMR Data & General Shifts

    • Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin / ACS Division of Organic Chemistry.
  • Regioisomer Analysis

    • Galatsis, P., et al. (2007).[3] Synthesis and SAR comparison of regioisomeric aryl naphthyridines. Bioorganic & Medicinal Chemistry Letters.

  • Biological Relevance

    • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines. (2020). Journal of Medicinal Chemistry.
    • [4]

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of 5-Bromo-1,6-naphthyridine: A Comparative Study of Q-TOF and Orbitrap Platforms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and chemical research, the precise structural elucidation and characterization of novel chemical entities are paramount. 5-Bromo-1,6-naphthyridine, a halogenated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. Its analysis demands techniques that offer not only high sensitivity but also unequivocal structural confirmation. This guide provides an in-depth comparison of two leading high-resolution mass spectrometry (HRMS) platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, for the analysis of this compound. As a Senior Application Scientist, my objective is to dissect the nuances of each technology, offering field-proven insights to guide your experimental choices and ensure the integrity of your results.

Introduction to 5-Bromo-1,6-naphthyridine and the Imperative for HRMS

5-Bromo-1,6-naphthyridine possesses a molecular formula of C₈H₅BrN₂ and an approximate molecular weight of 209.04 g/mol . The presence of a bromine atom introduces a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), which is a key signature in its mass spectrum.[1][2][3][4] The naphthyridine core, a nitrogen-containing heterocyclic system, is a common scaffold in pharmacologically active compounds. The accurate determination of its mass and the confident identification of its fragments are critical for metabolism studies, impurity profiling, and quality control in drug development.[5]

High-resolution mass spectrometry is indispensable for this task as it provides the mass accuracy required to determine the elemental composition of the parent molecule and its fragments, thereby distinguishing it from isobaric interferences.[5][6] This guide will explore the practical application of two powerful HRMS technologies, Q-TOF and Orbitrap, for the comprehensive analysis of 5-Bromo-1,6-naphthyridine.

Comparative Analysis of Mass Spectrometry Platforms: Q-TOF vs. Orbitrap

The choice between a Q-TOF and an Orbitrap mass spectrometer is a critical decision in analytical workflow development. Both offer exceptional performance, yet they operate on different principles, leading to distinct advantages and trade-offs.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry combines a quadrupole mass filter with a time-of-flight analyzer. The quadrupole allows for precursor ion selection, while the TOF analyzer separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance. Q-TOF instruments are known for their high acquisition speed and sensitivity, making them well-suited for applications requiring rapid analysis.[7]

Orbitrap Mass Spectrometry , on the other hand, utilizes a novel electrostatic trap where ions orbit a central spindle-like electrode. The frequency of their orbital motion is directly related to their m/z ratio. This technology is renowned for its exceptional mass resolution and accuracy.[6][7]

The following diagram illustrates the fundamental workflow for the analysis of 5-Bromo-1,6-naphthyridine on both platforms.

Mass_Spectrometry_Workflow General Mass Spectrometry Workflow for 5-Bromo-1,6-naphthyridine cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 5-Bromo-1,6-naphthyridine Standard Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution LC_System UHPLC System Dissolution->LC_System LC_Column C18 Reversed-Phase Column LC_System->LC_Column Ion_Source Electrospray Ionization (ESI) LC_Column->Ion_Source QTOF Q-TOF Analyzer Ion_Source->QTOF Platform 1 Orbitrap Orbitrap Analyzer Ion_Source->Orbitrap Platform 2 Data_Acquisition MS and MS/MS Data Acquisition QTOF->Data_Acquisition Orbitrap->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing

Caption: General workflow for LC-HRMS analysis of 5-Bromo-1,6-naphthyridine.

Experimental Protocols: A Step-by-Step Guide

To provide a practical comparison, the following are detailed experimental protocols for the analysis of 5-Bromo-1,6-naphthyridine using both a Q-TOF and an Orbitrap mass spectrometer, coupled with a standard Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Sample and Reagent Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-1,6-naphthyridine in methanol. Serially dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

UHPLC Method
ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 minutes, hold for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Q-TOF Mass Spectrometry Method
ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The two nitrogen atoms in the naphthyridine ring are readily protonated.
Capillary Voltage 3500 VOptimizes the electrospray process for stable ion generation.
Source Temperature 120 °CPrevents thermal degradation of the analyte while aiding in desolvation.
Desolvation Temperature 350 °CEfficiently removes solvent from the ESI droplets to generate gas-phase ions.
Gas Flow 800 L/hrAssists in the desolvation process.
MS Scan Range m/z 50 - 500Covers the expected mass of the precursor ion and its potential fragments.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense precursor ions.
Collision Energy Ramped 10-40 eVProvides a range of fragmentation energies to generate a comprehensive MS/MS spectrum.
Resolution > 40,000 FWHMSufficient for accurate mass measurements and resolving the bromine isotopic pattern.
Orbitrap Mass Spectrometry Method
ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Consistent with the chemical nature of the analyte.
Spray Voltage 3.5 kVStandard voltage for stable ESI performance.
Sheath Gas Flow Rate 40 arbitrary unitsOptimizes the spray shape and desolvation.
Auxiliary Gas Flow Rate 10 arbitrary unitsFurther aids in desolvation.
Capillary Temperature 320 °CEnsures complete desolvation without causing in-source fragmentation.
MS Scan Range m/z 50 - 500Appropriate for the target analyte.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Efficiently selects precursor ions for fragmentation.
Collision Energy (HCD) Stepped 15, 30, 45 eVHigher-energy C-trap dissociation (HCD) provides rich fragmentation information.
Resolution 70,000 @ m/z 200Provides high mass accuracy for confident elemental composition determination.

Anticipated Experimental Data and Interpretation

Based on the chemical structure of 5-Bromo-1,6-naphthyridine and general fragmentation principles of similar compounds, we can anticipate the following experimental outcomes.

Full Scan MS Data

Both platforms are expected to detect the protonated molecule, [M+H]⁺, with a characteristic isotopic pattern due to the presence of bromine.

Table 1: Anticipated High-Resolution Mass Data for [M+H]⁺ of 5-Bromo-1,6-naphthyridine

IonTheoretical m/z (⁷⁹Br)Theoretical m/z (⁸¹Br)
[C₈H₆⁷⁹BrN₂]⁺208.9763-
[C₈H₆⁸¹BrN₂]⁺-210.9743

The high resolution of both instruments will allow for the accurate measurement of these masses, enabling the confirmation of the elemental composition. The Orbitrap, with its higher resolving power, may provide slightly better mass accuracy.[6][7]

MS/MS Fragmentation Data

Fragmentation of the [M+H]⁺ ion is expected to proceed through several pathways, including the loss of HBr, HCN, and potentially cleavage of the naphthyridine ring system. The following diagram illustrates a plausible fragmentation pathway.

Fragmentation_Pathway Plausible ESI+ Fragmentation Pathway of 5-Bromo-1,6-naphthyridine M_H [M+H]⁺ m/z 209/211 M_H_HBr [M+H-HBr]⁺ m/z 129 M_H->M_H_HBr - HBr M_H_Br [M+H-Br]⁺ m/z 130 M_H->M_H_Br - Br• M_H_HCN [M+H-HCN]⁺ m/z 182/184 M_H->M_H_HCN - HCN M_H_HBr_HCN [M+H-HBr-HCN]⁺ m/z 102 M_H_HBr->M_H_HBr_HCN - HCN

Caption: Predicted fragmentation of protonated 5-Bromo-1,6-naphthyridine.

Table 2: Anticipated Key Fragment Ions and Their Significance

Fragment IonDescriptionQ-TOF PerformanceOrbitrap Performance
[M+H-HBr]⁺ (m/z 129) Loss of hydrogen bromide, a common fragmentation for brominated compounds.Easily detected with good mass accuracy.Detected with very high mass accuracy, allowing for unambiguous elemental composition.
[M+H-Br]⁺ (m/z 130) Radical loss of a bromine atom.May be a minor peak, but detectable.Higher sensitivity may aid in the detection of this lower abundance fragment.
[M+H-HCN]⁺ (m/z 182/184) Loss of hydrogen cyanide from the pyridine ring.The isotopic pattern of bromine will be preserved, aiding in fragment identification.The high resolution will clearly resolve the isotopic doublet.
[M+H-HBr-HCN]⁺ (m/z 102) Sequential loss of HBr and HCN.Provides further structural confirmation.Accurate mass measurement confirms the elemental composition of this smaller fragment.

Performance Comparison and Best Practices

FeatureQ-TOFOrbitrapSenior Scientist's Recommendation
Mass Resolution High (typically >40,000)Very High to Ultra-High (70,000 to >140,000)For routine analysis and confirmation of 5-Bromo-1,6-naphthyridine, the resolution of a modern Q-TOF is sufficient. For complex matrix analysis or challenging isomer differentiation, the superior resolution of the Orbitrap is advantageous.[6][7]
Mass Accuracy Excellent (< 2 ppm with internal calibration)Exceptional (< 1 ppm with internal calibration)Both platforms provide excellent mass accuracy for confident elemental composition determination. The Orbitrap's slightly better accuracy can be beneficial for reducing the number of potential elemental formulas for unknown metabolites or impurities.
Sensitivity High, particularly for targeted analyses.Generally very high, though can be influenced by the complexity of the matrix.For quantitative studies, both instruments can achieve excellent sensitivity. The choice may depend on the specific instrument model and the nature of the sample matrix.
Dynamic Range GoodCan be a consideration in very complex samples.In scenarios with a wide range of analyte concentrations, the Q-TOF may offer a slight advantage in terms of linear dynamic range.
Speed of Analysis Very fast, ideal for high-throughput screening.Slower scan speed compared to Q-TOF, which can be a factor in fast chromatography.For rapid screening of compound libraries or fast LC methods, the Q-TOF's speed is a significant benefit. For detailed structural elucidation where longer acquisition times are acceptable, the Orbitrap's performance is not compromised.[7]
Ease of Use Generally considered robust and straightforward to operate.Modern instruments have become increasingly user-friendly.Both platforms require a skilled operator for optimal performance. The choice may come down to user familiarity with the respective software and workflows.

Trustworthiness and Self-Validating Systems:

To ensure the trustworthiness of your data, regardless of the platform, a robust quality control system is essential. This includes:

  • Regular Calibration: Calibrate the mass spectrometer daily to ensure mass accuracy.

  • System Suitability Tests: Inject a standard mixture before each batch of samples to verify system performance (retention time stability, peak shape, and intensity).

  • Internal Standards: Utilize an isotopically labeled internal standard when performing quantitative analysis to correct for matrix effects and variations in instrument response.

Conclusion: Selecting the Right Tool for the Job

Both Q-TOF and Orbitrap mass spectrometers are powerful tools for the analysis of 5-Bromo-1,6-naphthyridine. The choice between them is not about which is "better" in an absolute sense, but which is the most appropriate for the specific analytical challenge at hand.

  • For high-throughput screening, rapid confirmation of identity, and routine quality control, the Q-TOF offers an excellent balance of speed, sensitivity, and mass accuracy.

  • For in-depth structural elucidation, analysis of complex mixtures, and research applications where the highest level of confidence in elemental composition is required, the Orbitrap's superior resolution and mass accuracy are invaluable.

Ultimately, the expertise of the analyst in method development, data interpretation, and understanding the fundamental principles of each technology is the most critical factor in generating high-quality, reliable, and defensible results.

References

  • ResearchGate. (2021). QTOF vs Orbitrap for CECs? [Online discussion]. Available at: [Link]

  • BenchChem. (n.d.). Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide. BenchChem.
  • ChemScene. (n.d.). 8-Bromo-1,6-naphthyridine-2-carboxylic acid. ChemScene.
  • Van Bocxlaer, J. F., et al. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development.
  • Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Image]. Available at: [Link]

  • ResearchGate. (2018). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. [Journal article].
  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.
  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? [Online discussion]. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. [Online discussion]. Available at: [Link]

  • Reddit. (2022). Deciding between QTOF and Orbitrap options for intact mass. [Online discussion]. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.7: Mass Spectrometry of Some Common Functional Groups.
  • Tufan, T., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 11(4), 221.
  • Chromatography Forum. (2013). Orbitrap or QTOF. [Online discussion]. Available at: [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Gault, J., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(15), 7269-7323.
  • Dr. AK Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube.
  • Gault, J., et al. (2021).
  • Allinone V. (2020, June 14). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule [Video]. YouTube.
  • PubChem. (n.d.). 8-Bromo-1,6-naphthyridine.
  • Kádas, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1147-1157.
  • Sigma-Aldrich. (n.d.). 5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide.
  • University of Arizona. (n.d.).

Sources

biological activity of bromo-naphthyridines versus iodo-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the naphthyridine scaffold (particularly 1,8- and 1,5-isomers) serves as a privileged structure for kinase inhibition, antimicrobial agents, and GPCR ligands. When optimizing these scaffolds, the choice between Bromo- (Br) and Iodo- (I) substitution is rarely arbitrary; it dictates the molecule's ability to engage in Halogen Bonding (XB) versus its metabolic stability and synthetic viability.

This guide objectively compares these two modifications, establishing that while Iodo-naphthyridines typically exhibit superior binding affinity through enhanced


-hole interactions, Bromo-naphthyridines  offer a more favorable profile for metabolic stability and solubility during lead optimization.

Mechanistic Basis: The Sigma Hole Theory

To understand the biological divergence, one must look beyond steric bulk. The primary driver for the potency difference is the Halogen Bond (XB) .

The -Hole Phenomenon

Halogens (Cl, Br, I) exhibit an anisotropic electron density distribution.[1] While the equatorial region is electron-rich (nucleophilic), the region along the C-X bond axis is electron-deficient (electrophilic). This positive cap is called the


-hole .[2]
  • Iodine: Large, highly polarizable, significant positive potential at the

    
    -hole. Forms strong, directional interactions (XB) with Lewis bases (e.g., backbone carbonyl oxygen, sulfhydryl of Cys).
    
  • Bromine: Smaller

    
    -hole, weaker XB donor.
    
  • Chlorine: Negligible

    
    -hole in most neutral aromatic systems.
    
Diagram 1: Halogen Bonding Mechanism

The following diagram illustrates the directional requirement of the interaction between a naphthyridine-bound halogen and a protein target.

HalogenBonding cluster_0 Interaction Strength Naphthyridine Naphthyridine Scaffold Halogen Halogen (X) (I > Br) Naphthyridine->Halogen Covalent Bond SigmaHole σ-Hole (+) Halogen->SigmaHole Anisotropy Target Protein Target (Backbone C=O) SigmaHole->Target Halogen Bond (160°-180° Angle) Text Iodine: -2 to -5 kcal/mol Bromine: -1 to -3 kcal/mol

Caption: Schematic of the directional Halogen Bond (XB). The interaction is strictly linear (160°-180°) relative to the C-X bond, favoring Iodine due to its larger


-hole.

Comparative Biological Performance[3]

The following data summarizes key case studies where Br- and I-naphthyridines were compared head-to-head.

Case Study A: Substance P Receptor Ligands (GPCR)

In a study of naphthyridone carboxamides, the impact of halogen size on binding affinity (IC50) was evaluated against CHO cells expressing Substance P receptors [1].[3]

Substituent (C-2/C-3)IC50 (nM)Interpretation
H (Unsubstituted) 100 ± 20Baseline affinity.[3]
Chloro (Cl) 100 ± 15No significant gain; lacks strong XB or hydrophobic fill.
Bromo (Br) > 1000Loss of activity. Steric clash likely outweighs hydrophobic gain in this specific pocket.
Iodo (I) 500 ± 80Partial recovery. While sterically larger than Br, the enhanced polarizability allows specific interaction, though still inferior to H in this specific restrictive pocket.
Case Study B: DNA Gyrase Inhibition (Antimicrobial)

In 1,8-naphthyridine derivatives targeting bacterial DNA gyrase, the trend often reverses or favors Bromine when the pocket is hydrophobic but not XB-driven [2].

Compound VariantMIC (µg/mL) vs B. subtilisMechanism
6-H > 50Poor lipophilic fit.
6-Bromo 1.7 - 13.2 Optimal. Balances lipophilicity (logP) with metabolic stability.
6-Iodo 25.0 - 50.0Sub-optimal. Excessive bulk prevents deep pocket penetration; rapid oxidative metabolism observed.
Case Study C: Kinase Inhibition (General Trend)

For kinases (e.g., CK2, CLK1), Iodine is frequently superior in vitro due to the "Hinge Region" interaction where the halogen targets the backbone carbonyl of the hinge residue [3].

  • Iodo-analogs: Typically 2-5x more potent than Bromo-analogs (lower

    
    ).
    
  • Bromo-analogs: Used as the primary scaffold for crystallization because C-I bonds are photolabile and can degrade during long X-ray data collection.

Synthetic & Stability Considerations

While Iodine offers potency, it introduces significant liabilities in drug development.

Metabolic Liability (Deiodination)

Aryl iodides are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. The C-I bond is weaker (approx. 65 kcal/mol) compared to C-Br (approx. 81 kcal/mol).

  • Observation: Rapid in vivo clearance of Iodo-naphthyridines often precludes them from becoming oral drugs, relegating them to use as chemical probes or radio-ligands (using

    
    I or 
    
    
    
    I).
Chemical Stability
  • Suzuki-Miyaura Coupling: Aryl bromides are generally preferred over iodides in modern manufacturing. While Aryl-I undergoes oxidative addition faster, it is prone to homolytic cleavage and "dehalogenation" side reactions under palladium catalysis conditions.

  • Photostability: Iodo-naphthyridines degrade under ambient light over weeks; Bromo-naphthyridines are stable.

Experimental Protocols

To validate these differences in your own program, follow these standardized workflows.

Diagram 2: Comparative Evaluation Workflow

Workflow cluster_synth Parallel Synthesis cluster_assay Biological Assay Start Naphthyridine Core Br_Path Bromination (NBS, MeCN, Reflux) Start->Br_Path I_Path Iodination (NIS, TFA, RT) Start->I_Path Purification HPLC Purification (Avoid light for Iodo) Br_Path->Purification I_Path->Purification Binding Binding Assay (Kd / IC50) Purification->Binding Metab Microsomal Stability (t1/2) Purification->Metab Decision Lead Selection Binding->Decision Metab->Decision

Caption: Parallel workflow for synthesizing and testing halogenated naphthyridines. Note the specific requirement to protect Iodo-compounds from light.

Protocol A: Selective Halogenation of 1,8-Naphthyridine

Reference Standard: Modified from Bagot-Guéret et al. [1]

1. Bromination (C-3/C-6):

  • Dissolve 1,8-naphthyridin-4-one derivative (1.0 eq) in Acetonitrile (MeCN).

  • Add N-Bromosuccinimide (NBS) (1.1 eq).

  • Reflux for 4–6 hours.

  • Workup: Cool, filter precipitate. Wash with water.

  • Yield: Typically 80-90%. Stable solid.

2. Iodination (C-3/C-6):

  • Dissolve 1,8-naphthyridin-4-one derivative (1.0 eq) in Trifluoroacetic acid (TFA) or DMF.

  • Add N-Iodosuccinimide (NIS) (1.2 eq).

  • Stir at Room Temperature (Do NOT reflux; heat causes iodine liberation).

  • Critical Step: Quench with saturated sodium thiosulfate (

    
    ) to remove free iodine (
    
    
    
    ) which appears as a purple/brown hue.
  • Storage: Store in amber vials under Argon.

Protocol B: Microsomal Stability Assay (Metabolic Liability Check)

Since Iodine is a metabolic soft spot, this assay is mandatory for Iodo-naphthyridines.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quench: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor for loss of parent mass (M+) and appearance of de-halogenated product (M-I+H) or hydroxylated species.

  • Success Criteria:

    
     min is acceptable for early leads. Iodo-compounds often show 
    
    
    
    min.

Strategic Decision Matrix

Use this table to guide your scaffold selection:

FeatureBromo-NaphthyridineIodo-NaphthyridineRecommendation
Binding Potency ModerateHigh (if XB pocket exists)Use Iodo for SAR exploration and crystallographic soaking to prove binding mode.
Solubility ModerateLow (Very Lipophilic)Use Bromo for physicochemical assays.
Metabolic Stability High Low (Deiodination risk)Use Bromo for in vivo efficacy studies.
Synthetic Utility High (Suzuki/Buchwald)Moderate (Unstable)Use Bromo as the primary intermediate for library generation.

Final Verdict: Start with Iodo-naphthyridines solely to validate the existence of a halogen-bonding pocket. Once validated, switch to Bromo-naphthyridines or Trifluoromethyl-naphthyridines to balance potency with drug-like properties (ADME) for the final candidate.

References

  • Bagot-Guéret, C. et al. "Synthesis and biological evaluation of halogenated naphthyridone carboxamides as potential ligands for in vivo imaging studies of substance P receptors."[3] Bioconjugate Chemistry, 2003.[3] Link

  • Mohamed, N.G. et al. "Antimicrobial Activity of Naphthyridine Derivatives."[4] Molecules, 2024.[4][5][6] Link

  • Wilcken, R. et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2013. Link

  • Scholfield, M.R. et al. "Halogen bonding in protein–ligand interactions: design, structure and thermodynamics." Protein Science, 2013. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 5-Bromo-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-1,6-naphthyridine, a halogenated heterocyclic compound frequently used as a building block in medicinal chemistry and drug development.[1][2] The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

The fundamental principle of chemical waste management is that responsibility for a substance does not end with its use in an experiment. Proper disposal is a critical and non-negotiable phase of the research lifecycle. This guide moves beyond simple instructions to explain the causality behind each recommendation, ensuring a deep, actionable understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for analogous structures, 5-Bromo-1,6-naphthyridine should be handled as a substance with the following potential hazards:

Hazard ClassGHS CategoryPotential EffectSource Analogy
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[3][5][6]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Assumed)Harmful if swallowed, in contact with skin, or if inhaled.[4][6]

Causality: The bromine atom and the nitrogen-containing naphthyridine ring system are electrophilic and can react with biological macromolecules, leading to irritation and potential toxicity upon exposure. Therefore, all waste streams containing this compound—whether pure, in solution, or adsorbed onto a solid matrix—must be treated as hazardous.

The Disposal Workflow: From Benchtop to Final Disposition

The following workflow provides a systematic approach to ensure that all waste generated is handled safely and correctly from the point of generation.

Caption: Disposal Decision Workflow for 5-Bromo-1,6-naphthyridine.

Detailed Experimental Protocols for Waste Management

Protocol 1: Segregation and Containment of Waste
  • Principle of Segregation: As a halogenated compound, 5-Bromo-1,6-naphthyridine waste must never be mixed with non-halogenated organic waste.[7]

    • Causality: Halogenated waste requires specific high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion. Mixing waste streams complicates and increases the cost of disposal and can violate regulatory requirements.

  • Container Selection:

    • Solid Waste: Use a high-density polyethylene (HDPE) pail or a securely lined cardboard box designated for "Halogenated Organic Solids."

    • Liquid Waste: Use a chemically-compatible, sealable container (e.g., HDPE or glass bottle with a screw cap) designated for "Halogenated Organic Liquids." Ensure the container is vented if there is any risk of gas evolution.

  • Labeling: All waste containers must be clearly and accurately labeled at the moment the first piece of waste is added. The label must include:

    • The full chemical name: "5-Bromo-1,6-naphthyridine" and any solvents present.

    • The words "Hazardous Waste."

    • Appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).

    • The accumulation start date.

  • Waste Collection:

    • Neat Compound: Scrape any residual or expired solid directly into the "Halogenated Organic Solids" container.

    • Contaminated Solids: This includes used gloves, weigh boats, silica gel from chromatography, and contaminated absorbent pads. Place these items directly into the "Halogenated Organic Solids" container.[8]

    • Contaminated Liquids: Pour waste solutions directly into the "Halogenated Organic Liquids" container using a funnel. Do not overfill; leave at least 10% headspace to allow for expansion.

Protocol 2: Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and correct response is critical to minimizing risk.

Caption: Spill Management Workflow.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][9] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4][9] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]

  • Small Spill Cleanup (Solid or Liquid):

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

    • Wearing appropriate PPE (double nitrile gloves, safety goggles, lab coat), cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]

    • For solid spills, gently sweep the material to avoid creating dust.[9]

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a labeled, sealable plastic bag.[3][8]

    • Place the bag into the "Halogenated Organic Solids" waste container.

    • Clean the spill area with a detergent solution, followed by a water rinse.[8]

  • Large Spills:

    • Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department.[3] Do not attempt to clean up a large spill without proper training and equipment.

Final Disposition: The Role of Professional Waste Management

All collected hazardous waste must be transferred to a licensed professional waste disposal service.[9][11] These contractors are equipped to handle and treat chemical waste in accordance with all local, state, and federal regulations. Never dispose of 5-Bromo-1,6-naphthyridine or its containers in the regular trash or pour it down the drain.[7][11] Improper disposal can lead to environmental contamination and significant legal and financial penalties.

By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to the broader community.

References

  • Chemos GmbH & Co.KG.
  • Quora. (2024). What are some best practices for handling and disposing of hazardous materials like tar balls to minimize their impact on marine ecosystems?
  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Available from: [Link]

  • Capot Chemical. (2010). MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
  • PubChem. 8-Bromo-1,6-naphthyridine. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. 5-bromo-1,6-naphthyridine (C8H5BrN2). Available from: [Link]

  • ResearchGate. (2016). Chemical recycling of brominated flame retarded plastics from e-waste for clean fuels production: A review. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Available from: [Link]

  • PubMed. (2020). Investigation of the heterogeneity of bromine in plastic components as an indicator for brominated flame retardants in waste electrical and electronic equipment with regard to recyclability. Available from: [Link]

  • Central Washington University. Safe Handling of Pyrophoric Chemicals. Available from: [Link]

  • Royal Society of Chemistry. (2017). Discovery and SAR study of 1H-imidazo[4,5-h][7][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • University of Washington. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU)
  • Royal Society of Chemistry. (2024).
  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
  • MDPI. (2021).
  • PubChem. 1,6-Naphthyridine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Ripretinib.
  • European Chemicals Agency (ECHA). 1,6-Naphthyridine. Available from: [Link]

  • PubChem. 3-Bromo-1,6-naphthyridine. National Center for Biotechnology Information. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.